molecular formula C16H20O5 B1396835 Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate CAS No. 1188265-06-6

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Cat. No.: B1396835
CAS No.: 1188265-06-6
M. Wt: 292.33 g/mol
InChI Key: YJDWJNGBUQHLAP-UHFFFAOYSA-N
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Description

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate is a useful research compound. Its molecular formula is C16H20O5 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-3-21-16(19)11-7-13(17)6-10-15(18)12-4-8-14(20-2)9-5-12/h4-5,8-9H,3,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDWJNGBUQHLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729069
Record name Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-06-6
Record name Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate is a dicarbonyl compound with potential applications in medicinal chemistry and materials science as a versatile building block. Its structure, featuring a substituted aromatic ring and a β-keto ester moiety, makes it an attractive precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers and professionals in organic synthesis and drug development. The outlined synthetic strategy is a robust three-step process, commencing with a Friedel-Crafts acylation, followed by an esterification, and culminating in a Claisen-type condensation to construct the final carbon skeleton. Each step is detailed with theoretical justifications for the chosen reagents and conditions, ensuring scientific integrity and reproducibility.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step reaction sequence as depicted below.

Overall Synthesis Anisole Anisole KetoAcid 4-(4-methoxyphenyl)-4-oxobutanoic acid Anisole->KetoAcid 1. AlCl3, CH2Cl2 GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->KetoAcid KetoEster Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate KetoAcid->KetoEster 2. Ethanol, H2SO4 (cat.) FinalProduct This compound KetoEster->FinalProduct 3. NaOEt, Ethanol 4. Ethyl Malonyl Chloride EthylMalonylChloride Ethyl Malonyl Chloride Step 1 cluster_reactants Reactants cluster_products Product Anisole Anisole KetoAcid 4-(4-methoxyphenyl)-4-oxobutanoic acid Anisole->KetoAcid AlCl3, CH2Cl2, 0 °C to rt GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->KetoAcid

Caption: Friedel-Crafts acylation of anisole.

Experimental Protocol
ReagentMolar Mass ( g/mol )AmountMoles
Anisole108.1410.8 g (10.9 mL)0.10
Glutaric Anhydride114.1011.4 g0.10
Aluminum Chloride (AlCl₃)133.3429.3 g0.22
Dichloromethane (CH₂Cl₂)-150 mL-
2M Hydrochloric Acid-100 mL-
Water-100 mL-
  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and dichloromethane (100 mL).

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • In a separate beaker, dissolve glutaric anhydride (11.4 g, 0.10 mol) in dichloromethane (50 mL).

  • Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add anisole (10.8 g, 0.10 mol) dropwise over 30 minutes, again keeping the temperature below 10 °C.

  • After the addition of anisole, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts and wash with water (100 mL).

  • Extract the organic layer with a 10% aqueous sodium carbonate solution (3 x 50 mL).

  • Combine the basic aqueous extracts and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C. The expected product is 4-(4-methoxyphenyl)-4-oxobutanoic acid. [1]

Part 2: Synthesis of Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate (Intermediate 2)

The carboxylic acid functionality of the intermediate from Part 1 is converted to an ethyl ester via Fischer esterification. [2]This reaction is an acid-catalyzed equilibrium process. Using a large excess of ethanol helps to drive the equilibrium towards the product side. Concentrated sulfuric acid serves as the catalyst. [3]

Reaction Scheme

Step 2 cluster_reactants Reactant cluster_products Product KetoAcid 4-(4-methoxyphenyl)-4-oxobutanoic acid KetoEster Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate KetoAcid->KetoEster Ethanol, H2SO4 (cat.), Reflux

Caption: Fischer esterification of the keto-acid.

Experimental Protocol
ReagentMolar Mass ( g/mol )AmountMoles
4-(4-methoxyphenyl)-4-oxobutanoic acid208.2120.8 g0.10
Ethanol (absolute)46.07150 mL-
Concentrated Sulfuric Acid98.082 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate-10 g-
Diethyl Ether-100 mL-
  • In a 250 mL round-bottom flask, dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid (20.8 g, 0.10 mol) in absolute ethanol (150 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL). [4]7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(4-methoxyphenyl)-4-oxobutanoate. The product can be further purified by vacuum distillation or column chromatography.

Part 3: Synthesis of this compound (Final Product)

This final step involves the acylation of the enolate of ethyl 4-(4-methoxyphenyl)-4-oxobutanoate. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of the ester, forming an enolate. [5]This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, in this case, ethyl malonyl chloride. This reaction is a variation of the Claisen condensation. [6][7]

Reaction Scheme

Step 3 cluster_reactants Reactants cluster_products Product KetoEster Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate FinalProduct This compound KetoEster->FinalProduct 1. NaOEt, Ethanol 2. Ethyl Malonyl Chloride EthylMalonylChloride Ethyl Malonyl Chloride EthylMalonylChloride->FinalProduct

Caption: Acylation of the keto-ester enolate.

Experimental Protocol
ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate236.2723.6 g0.10
Sodium Ethoxide (NaOEt)68.057.5 g0.11
Anhydrous Ethanol46.07100 mL-
Ethyl Malonyl Chloride150.5716.6 g0.11
Anhydrous Diethyl Ether74.1250 mL-
1M Hydrochloric Acid-50 mL-
  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.53 g, 0.11 mol) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon) in a three-necked flask equipped with a condenser and a dropping funnel.

  • Cool the sodium ethoxide solution to 0-5 °C.

  • Add a solution of ethyl 4-(4-methoxyphenyl)-4-oxobutanoate (23.6 g, 0.10 mol) in anhydrous ethanol (20 mL) dropwise to the stirred sodium ethoxide solution.

  • Stir the mixture at 0-5 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, prepare a solution of ethyl malonyl chloride (16.6 g, 0.11 mol) in anhydrous diethyl ether (50 mL).

  • Add the ethyl malonyl chloride solution dropwise to the enolate solution at 0-5 °C over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding 1M hydrochloric acid (50 mL) until the solution is acidic (pH ~5-6).

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization

The structure and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the presence of functional groups.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Concentrated sulfuric acid is highly corrosive. Add it carefully and slowly to the reaction mixture.

  • Sodium metal is highly reactive with water and ethanol. The preparation of sodium ethoxide should be carried out under an inert atmosphere and with extreme caution.

  • Ethyl malonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Dichloromethane and diethyl ether are volatile and flammable organic solvents. Work in a well-ventilated area away from ignition sources.

References

  • Chemsrc. (2023, August 22). 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ACS Publications. (2010, November 17). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines | The Journal of Organic Chemistry. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Studocu. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Jurnal Kimia Valensi. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]

  • Prakash Academy. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene [Video]. YouTube. [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. [Link]

  • IJRET. (n.d.). SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • YouTube. (2020, November 7). Fischer Esterification [Video]. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Oxford University Press. (n.d.). Alkylation of enolates. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

  • PMC. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • University of Idaho. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Isolation of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate, a versatile β-dicarbonyl intermediate crucial for the synthesis of various heterocyclic compounds and complex molecular architectures.[1] Given the compound's structural features, particularly the 1,3-diketone moiety, purification requires careful consideration to prevent degradation while efficiently removing synthetic precursors and byproducts.[2] We present two primary protocols: a bulk purification via recrystallization and a high-purity polishing step using column chromatography. This guide is intended for researchers in synthetic chemistry and drug development, offering detailed, step-by-step protocols grounded in established chemical principles.

Introduction and Chemical Profile

This compound is a valuable synthetic building block. The purity of this intermediate is paramount, as contaminants can lead to side reactions, low yields, and complex purification challenges in subsequent synthetic steps. The compound possesses a β-keto ester functionality and a separate ketone, making it moderately polar. Its structure suggests that it is likely a solid at room temperature, similar to related dioxobutanoates.

Table 1: Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₆H₁₈O₅
Molecular Weight 290.31 g/mol
IUPAC Name This compound
Physical Form Expected to be a white to off-white solid
Key Features Contains a β-keto ester and a ketone moiety

Synthetic Context and Anticipated Impurity Profile

To develop a robust purification strategy, one must understand the potential impurities originating from the synthesis. A common and efficient route to this class of compounds is the Claisen condensation reaction. In this proposed synthesis, the enolate of ethyl 4-(4-methoxyphenyl)-4-oxobutanoate[3] is reacted with diethyl oxalate.[4]

cluster_reactants Reactants cluster_process Process cluster_products Reaction Mixture Reactant_A Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate Condensation Claisen Condensation Reactant_A->Condensation Reactant_B Diethyl Oxalate Reactant_B->Condensation Base Strong Base (e.g., NaOEt) Base->Condensation Product This compound (Crude) Condensation->Product Impurity_A Unreacted Reactant A Condensation->Impurity_A carry-over Impurity_B Unreacted Reactant B Condensation->Impurity_B carry-over Impurity_C Self-condensation byproducts Condensation->Impurity_C side-reaction

Figure 1: Proposed synthesis and resulting impurity profile.

Based on this synthetic route, the crude product is likely to contain:

  • Unreacted Starting Materials: Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate and diethyl oxalate.

  • Base and Salts: Residual condensation base (e.g., sodium ethoxide) and its salts after workup.

  • Solvent: Residual reaction solvent (e.g., ethanol, THF).

  • Self-Condensation Products: Minor amounts of byproducts from the self-condensation of the starting ketone.

Overall Purification Strategy

A two-stage purification strategy is recommended to achieve high purity efficiently. The first stage involves a bulk purification via recrystallization to remove the majority of impurities from the crude solid. The second stage utilizes flash column chromatography for fine polishing, separating the target compound from structurally similar impurities.

Start Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Wash) Start->Workup Evaporation Solvent Evaporation Workup->Evaporation Crude_Solid Crude Solid Product Evaporation->Crude_Solid Recrystallization Protocol 1: Recrystallization Crude_Solid->Recrystallization Bulk Purification Column Protocol 2: Column Chromatography Recrystallization->Column High-Purity Polishing Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Check Purity Column->Analysis Pure_Product Pure Product (>98%) Analysis->Pure_Product

Figure 2: High-level purification workflow.

Protocol 1: Bulk Purification by Recrystallization

Principle: This technique exploits the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Recommended Solvent System: Ethanol or an Isopropanol/Hexane mixture. Ethanol is a good starting point due to the polarity of the ester and ketone groups.

Step-by-Step Protocol:
  • Solvent Selection: Place a small amount of the crude solid (approx. 50 mg) in a test tube. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too non-polar. If it doesn't dissolve upon heating, the solvent is too polar. The ideal solvent dissolves the solid when heated but allows for crystal formation upon cooling.

  • Dissolution: Transfer the bulk of the crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Add the solvent in small portions while heating the mixture (e.g., on a hot plate with stirring).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[5][6]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity by Thin Layer Chromatography (TLC).

Protocol 2: High-Purity Polishing by Flash Column Chromatography

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[7] More polar compounds interact more strongly with the polar silica gel and thus elute more slowly.

Expert Insight: Some β-dicarbonyl compounds can exhibit instability on silica gel, potentially leading to isomerization or decomposition.[2] It is therefore advisable to use silica gel with a neutral pH and to perform the chromatography expeditiously.

Table 2: Column Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 10% to 40% EtOAc)Allows for efficient separation of non-polar impurities first, followed by the elution of the product.
Loading Method Dry LoadingRecommended for solids to ensure a narrow starting band and better separation.
Monitoring TLC with UV visualization (254 nm) and/or a potassium permanganate stainTo track the separation and identify fractions containing the pure product.
Step-by-Step Protocol:
  • Eluent Preparation: Prepare a stock of the starting eluent (e.g., 10% Ethyl Acetate in Hexane) and the final eluent (e.g., 40% Ethyl Acetate in Hexane).

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the starting eluent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Preparation (Dry Loading): Dissolve the semi-purified product from Protocol 1 in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder of the sample adsorbed onto the silica.

  • Column Loading: Carefully add the prepared dry-loaded sample to the top of the packed column, creating a thin, uniform layer.

  • Elution: Begin eluting the column with the starting eluent. Collect fractions in test tubes. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.

Quality Control and Data Summary

The purity of the final product should be confirmed using a combination of analytical techniques.

  • TLC/HPLC: To confirm the absence of impurities. Note that β-diketones can sometimes show poor peak shape in HPLC due to keto-enol tautomerism.[8]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Table 3: Summary of Purification Outcomes
MethodTypical PurityExpected YieldProsCons
Recrystallization 85-95%60-80%Fast, inexpensive, scalable for bulk material.Lower resolution, potential for product loss in mother liquor.
Column Chromatography >98%70-90% (of loaded material)High resolution, excellent for removing trace impurities.Slower, requires more solvent and materials, potential for product degradation on silica.[2]

Conclusion

The successful purification of this compound is readily achievable through a logical, two-stage process. Initial bulk purification via recrystallization from ethanol effectively removes major impurities, followed by flash column chromatography with an ethyl acetate/hexane gradient to afford the product in high purity. Careful execution and in-process monitoring via TLC are essential for maximizing both yield and purity, ensuring the intermediate is suitable for demanding downstream applications in research and development.

References

  • Puerta, A., & Valenti, P. (2020). Recent Developments in the Synthesis of β-Diketones. PMC - PubMed Central - NIH. Available at: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Available at: [Link]

  • MDPI. (2019). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

  • Google Patents. CN100999489A - Purifying process of 7-ethyl tryptol.
  • ResearchGate. (2018). β-diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Available at: [Link]

  • Ataman Kimya. DIETHYL OXALATE. Available at: [Link]

Sources

Application Notes for the Recrystallization of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the purification of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate via recrystallization. As a key intermediate in medicinal chemistry and organic synthesis, achieving high purity of this diketo-ester is critical for ensuring predictable reaction outcomes and the integrity of downstream products. This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the principles governing the recrystallization of this specific molecule, a systematic protocol for solvent selection, a detailed methodology for the purification process, and a robust troubleshooting framework. By integrating theoretical principles with practical, field-proven insights, this document serves as a self-validating system for developing a tailored and effective purification protocol.

Scientific Foundation: Causality in Recrystallization

Recrystallization is a powerful purification technique for solid compounds, predicated on the principle of differential solubility.[1] The success of this method hinges on selecting a solvent (or solvent system) in which the target compound has high solubility at an elevated temperature but low solubility at ambient or reduced temperatures.[1] As a saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystalline lattice. This process is selective; impurity molecules, being present in much lower concentrations, do not achieve saturation and remain dissolved in the solvent, known as the mother liquor.[2]

Molecular Structure and its Implications for Solvent Selection

A rational approach to solvent selection begins with an analysis of the molecular structure of This compound .

  • Aromatic System (4-methoxyphenyl group): The presence of an electron-rich aromatic ring suggests that solvents capable of engaging in favorable π-π stacking or dipole-dipole interactions will be effective solubilizers at higher temperatures. Alcohols, such as ethanol, are often excellent solvents for aromatic compounds.[3]

  • Dicarbonyl Functionality (Ketone and Ester): The molecule contains two ketone groups and an ethyl ester, introducing significant polarity. Solvents of intermediate polarity, like ethyl acetate or acetone, are generally compatible with these functional groups.[4]

  • 1,5-Diketone System: This structural motif is a key feature. The purification of 1,5-diketones can sometimes be achieved from solvents like ethyl acetate.

  • Keto-Enol Tautomerism: The β-dicarbonyl portion of the molecule can exist in equilibrium between its keto and enol forms.[5][6] This equilibrium is highly dependent on the solvent's polarity.[3] The enol tautomer can form intramolecular hydrogen bonds, which can affect its solubility and crystallization behavior.[7][8]

  • Aliphatic Chain: The flexible heptanoate chain adds nonpolar character to the molecule, influencing its solubility in less polar solvents.

Given these features, a solvent that can balance the polarity of the carbonyl groups with the characteristics of the aromatic ring is likely to be successful. A structurally related compound, Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, is a solid with a melting point of 52-57 °C, and a similar compound, ethyl 7-(4-fluorophenyl)-4,7-dioxoheptanoate, has a melting point of 73 °C.[9] This strongly suggests our target compound is a solid at room temperature and provides a crucial parameter for avoiding "oiling out," a common recrystallization failure mode where the compound melts in the hot solvent instead of dissolving.[10]

Experimental Protocol: A Systematic Approach

Phase 1: Solvent Screening

The initial phase involves small-scale solubility tests to identify a suitable solvent or a pair of solvents (a "good" solvent and a "bad" anti-solvent).

Table 1: Recommended Solvents for Initial Screening

Solvent ClassPrimary CandidatesRole in Mixed Systems
AlcoholsEthanol, IsopropanolGood Solvent
EstersEthyl AcetateGood Solvent
KetonesAcetoneGood Solvent
Etherstert-Butyl methyl ether (MTBE)Good Solvent
HydrocarbonsHeptane, HexanesBad/Anti-Solvent
AqueousWaterBad/Anti-Solvent

Screening Procedure:

  • Ambient Temperature Test: To a series of small test tubes, add ~20 mg of the crude this compound. Add 0.5 mL of a candidate solvent to each and agitate.

    • Ideal Outcome: The compound is sparingly soluble. This is a strong candidate for a single-solvent recrystallization.

    • Soluble: The solvent is too effective at room temperature. Designate it as a potential "good" solvent for a mixed-solvent system.

    • Insoluble: The solvent is a potential "bad" anti-solvent for a mixed-solvent system.

  • Elevated Temperature Test: Gently heat the test tubes containing sparingly soluble samples. Add the solvent dropwise until the solid just dissolves.

    • Causality: The goal is to create a saturated solution at the solvent's boiling point. Using the minimum amount of solvent is key to maximizing recovery.[2]

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

    • Successful Outcome: A voluminous precipitate of crystals forms.

    • Troubleshooting: If no crystals appear, the solution may be supersaturated. Induce crystallization by scratching the inner wall of the test tube with a glass rod or by adding a "seed" crystal of the compound. If the compound "oils out," the solvent's boiling point is likely higher than the compound's melting point. A lower boiling solvent or a different solvent system is required.[10]

Phase 2: The Recrystallization Workflow

Based on the screening results, the following detailed protocol can be implemented. This example assumes ethanol was identified as a suitable single solvent.

Workflow Diagram

Caption: Step-by-step recrystallization workflow.

Detailed Protocol:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add a minimal amount of ethanol to form a slurry. Heat the flask on a hotplate with stirring and bring the solvent to a gentle boil. Continue adding hot ethanol in small portions until all the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals to a constant weight, either air-drying or in a vacuum oven at a temperature significantly below the expected melting point.

Troubleshooting and Self-Validation

A robust protocol is self-validating. The purity of the recrystallized material should be assessed (e.g., by melting point analysis, TLC, or NMR spectroscopy) to confirm the effectiveness of the procedure.

Table 2: Troubleshooting Common Recrystallization Issues

IssueRoot CauseCorrective Action
Oiling Out Compound's melting point is below the solvent's boiling point; high impurity load.Reheat to dissolve the oil, add more of the "good" solvent, and cool very slowly. Consider switching to a lower-boiling solvent or a different solvent system.
No Crystal Formation Solution is not saturated (too much solvent used); supersaturation.Boil off excess solvent. Induce crystallization by scratching the flask or adding a seed crystal.
Poor Recovery Too much solvent used; washing with warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent; wash crystals only with ice-cold solvent; ensure filtration apparatus is pre-heated.
Product Remains Colored Inefficient removal of colored impurities.Repeat recrystallization with the addition of activated charcoal followed by hot filtration.

Safety and Handling

  • Ventilation: All operations involving organic solvents must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.

  • Ignition Sources: Organic solvents are often flammable. Ensure no open flames or spark sources are in the vicinity.

  • Chemical Hazards: Consult the Safety Data Sheets (SDS) for all solvents. While an SDS for the target compound is not available, assume it may be an irritant and handle with care.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? [Online forum post]. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Retrieved from [Link]

  • Semantic Scholar. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]

  • MOLBASE. (n.d.). ethyl 7-(4-fluorophenyl)-4,7-dioxoheptanoate. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Professor Dave Explains. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube. [Link]

Sources

Application Note: High-Purity Isolation of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate, a moderately polar diketo-ester, utilizing silica gel flash column chromatography. The methodology herein is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of complex organic molecules. By elucidating the causality behind experimental choices, from stationary phase selection to mobile phase optimization via Thin-Layer Chromatography (TLC), this guide serves as a self-validating system for achieving high-purity this compound.

Introduction: The Rationale for Chromatographic Purification

This compound is a multifunctional organic compound characterized by the presence of an ethyl ester, two ketone functionalities, and a methoxy-substituted aromatic ring. Synthetic routes to such molecules often yield a crude product containing unreacted starting materials, reaction byproducts, and other impurities. Given the compound's potential application in pharmaceutical and materials science, achieving a high degree of purity is paramount for accurate downstream biological evaluation and material characterization.

Column chromatography is the technique of choice for the purification of moderately polar, non-volatile organic compounds.[1][2] The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). By carefully selecting the stationary and mobile phases, one can exploit the differences in polarity of the compounds in the mixture to achieve efficient separation. For β-keto esters and related structures, silica gel chromatography using a hexane-ethyl acetate mobile phase system is a well-established and effective purification strategy.[3][4]

This guide will systematically walk through the process, from initial reaction work-up to the final isolation of the pure compound, with a strong emphasis on the underlying scientific principles that govern each step.

Physicochemical Properties and Predicted Chromatographic Behavior

A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₈O₅PubChem
Molecular Weight290.31 g/mol PubChem
Predicted PolarityModerately PolarInferred from structure
Key Functional GroupsEthyl ester, two ketones, ether (methoxy), aromatic ringInferred from structure

The presence of the ester and two ketone groups imparts significant polarity to the molecule, suggesting strong interaction with the polar silica gel stationary phase. The aromatic ring and the aliphatic chain contribute to its non-polar character. This amphiphilic nature necessitates a mobile phase of intermediate polarity to achieve an optimal elution profile.

Experimental Workflow: From Crude Product to Pure Isolate

The purification process can be logically broken down into four key stages: initial sample preparation, TLC method development, scaling up to flash column chromatography, and post-chromatography analysis.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up Crude->Workup Removal of water-soluble impurities TLC TLC Method Development Workup->TLC Solvent system optimization Column Flash Column Chromatography TLC->Column Scale-up Analysis Purity Analysis (TLC, NMR) Column->Analysis Fraction analysis Pure Pure Product Analysis->Pure

Caption: A streamlined workflow for the purification of this compound.

Detailed Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 40-63 µm particle size)

  • TLC plates (silica gel 60 F₂₅₄)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Celite (optional, for dry loading)

  • Glass column for flash chromatography

  • Air pressure source or flash chromatography system

  • Fraction collection tubes

  • Rotary evaporator

Step 1: Preliminary Sample Preparation

Before chromatographic purification, it is crucial to perform an aqueous work-up of the crude reaction mixture to remove any water-soluble impurities, such as salts or polar starting materials.

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic impurities) and brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Step 2: TLC Method Development for Optimal Solvent System

The key to a successful column separation is the selection of an appropriate mobile phase. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening different solvent systems and determining the optimal eluent composition.[5][6]

  • Prepare a stock solution of the crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot a small amount of the stock solution onto the baseline of a TLC plate.

  • Develop the TLC plate in a chamber containing a pre-determined mixture of n-hexane and ethyl acetate. Start with a relatively non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Visualize the developed plate under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • The ideal solvent system will result in the target compound having a Retention Factor (Rf) of approximately 0.2-0.4.[6] This ensures that the compound will travel through the column at a reasonable rate and be well-separated from less polar and more polar impurities.

Table 2: Example TLC Solvent System Optimization

Hexane:Ethyl Acetate RatioRf of Target CompoundObservation
9:1~0.1Too low, compound is too retained.
7:3~0.3Good separation from baseline impurities.
1:1~0.6Too high, poor separation from less polar impurities.

Based on this example, a 7:3 hexane:ethyl acetate mixture would be a suitable starting point for the column chromatography.

Step 3: Flash Column Chromatography Protocol

This protocol is designed for manual flash column chromatography but can be adapted for automated systems.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Equilibrate the column by running the mobile phase through it until the silica bed is stable.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane) and carefully apply it to the top of the silica gel bed using a pipette.

    • Dry Loading: For less soluble compounds or for improved band sharpness, dissolve the crude product in a suitable solvent, add a small amount of silica gel or Celite, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

    • Collect fractions of a suitable volume in test tubes or vials.

    • Monitor the progress of the separation by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate and develop it in the same mobile phase.

Column_Chromatography cluster_column Flash Column Chromatography Solvent Mobile Phase (e.g., 7:3 Hexane:EtOAc) Sample Crude Sample (Dry or Wet Loaded) Solvent->Sample Sand_top Sand Sample->Sand_top Silica Silica Gel Sand_top->Silica Sand_bottom Sand Silica->Sand_bottom Cotton Cotton Plug Sand_bottom->Cotton Fractions Collected Fractions Cotton->Fractions

Sources

Application Notes & Protocols for the Characterization of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate (CAS No. 1188265-06-6) is a dicarbonyl compound incorporating a keto-ester functionality and an aromatic methoxyphenyl group.[1][2][3] Its structural complexity, with multiple functional groups, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and stability studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this molecule. The protocols outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data.

The strategic selection of the analytical techniques described is based on the specific structural features of this compound: the aromatic ring, the ketone and ester carbonyl groups, and the aliphatic chain. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties is crucial for method development. While experimental data for this specific molecule is scarce in publicly available literature, we can predict certain characteristics based on its structure and analogous compounds.

PropertyPredicted Value/CharacteristicRationale/Significance
Molecular Formula C₁₆H₂₀O₅Confirmed from multiple sources.[2][3]
Molecular Weight 292.33 g/mol Calculated from the molecular formula.[2]
Appearance White to off-white solidTypical for similar aromatic keto esters.[4]
Melting Point 50-70 °C (estimated)Based on related structures like Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (mp 52-57 °C).[4]
Solubility Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water.The ester and aromatic ether groups provide some polarity, while the overall structure is largely non-polar.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of this compound.

Rationale for Use
  • ¹H NMR: Provides detailed information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This allows for the verification of the aliphatic chain, the ethyl ester group, the methoxy group, and the substitution pattern of the aromatic ring.

  • ¹³C NMR: Determines the number of chemically distinct carbon atoms and their electronic environments. This is crucial for identifying the carbonyl carbons of the ketones and the ester, the aromatic carbons, and the aliphatic carbons.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted chemical shifts (in ppm) for the protons and carbons of the target molecule, referenced to Tetramethylsilane (TMS) at 0 ppm. These predictions are based on standard chemical shift values and data from similar structures.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (CH₃-CH₂-O)~1.25Triplet3H~7.1
H-b (CH₃-O-Ar)~3.88Singlet3H-
H-c (-CH₂-CH₂-CO-Ar)~2.85Triplet2H~6.5
H-d (-CO-CH₂-CH₂-)~3.15Triplet2H~6.5
H-e (-O-CH₂-CH₃)~4.15Quartet2H~7.1
H-f (Ar-H ortho to OCH₃)~6.95Doublet2H~8.8
H-g (Ar-H ortho to CO)~7.95Doublet2H~8.8
H-h (-CO-CH₂-CO-)~2.95Singlet2H-

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

AssignmentChemical Shift (δ, ppm)
C-1 (CH₃-CH₂-O)~14.1
C-2 (CH₃-O-Ar)~55.5
C-3 (-CH₂-CH₂-CO-Ar)~35.0
C-4 (-CO-CH₂-CH₂-)~38.0
C-5 (-O-CH₂-CH₃)~61.0
C-6 (Ar-C ortho to OCH₃)~113.8
C-7 (Ar-C ortho to CO)~130.5
C-8 (Ar-C ipso to OCH₃)~163.5
C-9 (Ar-C ipso to CO)~128.0
C-10 (Ar-CO)~196.0
C-11 (-CH₂-CO-CH₂-)~202.0
C-12 (Ester CO)~172.0
C-13 (-CO-CH₂-CO-)~45.0
Experimental Protocol: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to 5 mm NMR tube C->D E Insert sample into NMR spectrometer (≥400 MHz) D->E F Lock and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Apply Fourier Transform G->I H->I J Phase and baseline correction I->J K Calibrate spectrum to TMS (0 ppm) J->K L Integrate ¹H signals K->L For ¹H M Assign peaks and analyze coupling K->M L->M

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[6] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to the resulting spectrum. Calibrate the chemical shift axis using the TMS signal. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

  • Spectral Interpretation: Assign the signals in both spectra to the corresponding atoms in the molecule. Analyze the multiplicities and coupling constants in the ¹H spectrum to confirm the connectivity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Rationale for Use
  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition (C₁₆H₂₀O₅).

  • Structural Fragmentation: The fragmentation pattern obtained from techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can provide evidence for the presence of key structural motifs, such as the ethyl ester and the methoxyphenyl ketone moieties.

Predicted Mass Spectral Data

Table 3: Predicted m/z Values for Key Ions (ESI+)

IonFormulaCalculated m/zDescription
[M+H]⁺[C₁₆H₂₁O₅]⁺293.1384Protonated molecular ion
[M+Na]⁺[C₁₆H₂₀O₅Na]⁺315.1203Sodium adduct
[M-OC₂H₅]⁺[C₁₄H₁₅O₄]⁺247.0965Loss of the ethoxy group
[C₈H₇O₂]⁺[C₈H₇O₂]⁺135.0441p-methoxybenzoyl cation
Experimental Protocol: LC-MS (ESI) Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare a dilute solution (~10 µg/mL) B Use mobile phase as solvent (e.g., Acetonitrile/Water) A->B C Filter the solution (0.22 µm filter) B->C D Inject sample into HPLC system C->D E Separate on a C18 column D->E F Elute with a gradient (e.g., Water/Acetonitrile) E->F G Introduce eluent into ESI source F->G H Acquire mass spectrum in positive ion mode G->H I Perform MS/MS on parent ion for fragmentation data H->I J Extract ion chromatogram for predicted m/z H->J I->J K Determine accurate mass of the molecular ion J->K L Analyze fragmentation pattern K->L

Sources

A Robust and Validated RP-HPLC Method for the Quantification of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, sensitive, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate. Developed for researchers in pharmaceutical and chemical synthesis, this guide provides a comprehensive framework, from the foundational chromatographic principles to a step-by-step, validated protocol. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. We will explore the rationale behind each parameter selection, ensuring the protocol is not only replicable but also scientifically sound and adaptable to various laboratory settings. This document is designed to serve as a complete resource for purity assessment, reaction monitoring, and quality control of the target analyte.

Foundational Principles & Method Rationale

A successful analytical method is built upon a thorough understanding of the analyte's chemical properties and its interaction with the chromatographic system. This section explains the causal choices that form the bedrock of this protocol.

Analyte Physicochemical Characteristics

This compound is a molecule of moderate polarity, characterized by several key functional groups:

  • A 4-methoxyphenyl group: This aromatic system is the primary chromophore, making the molecule highly suitable for UV-Vis spectrophotometric detection.[1] Its presence also imparts significant hydrophobic character.

  • A diketone system (4,7-dioxo): The two ketone groups introduce polarity and are secondary chromophores.

  • An ethyl heptanoate chain: This aliphatic ester chain contributes to the molecule's overall hydrophobicity.

Given this structure, the molecule is readily soluble in common organic solvents like acetonitrile and methanol. Its retention behavior can be effectively controlled by modulating the organic-to-aqueous ratio in a reversed-phase system.

Separation Mode: The Case for Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used separation technique in the pharmaceutical and chemical industries, accounting for approximately 80% of all HPLC applications.[2] It is the ideal choice for this analyte for several reasons:

  • Hydrophobicity Match: The analyte's nonpolar (aliphatic and aromatic) and polar (ketone and ester) moieties make it perfectly suited for the hydrophobic interactions that govern retention in RP-HPLC.[3][4]

  • Versatility and Robustness: RP-HPLC systems, particularly with C18 columns, are known for their stability, reproducibility, and wide applicability to a vast range of small molecules.[5]

  • Eluent Compatibility: The use of polar mobile phases like water mixed with acetonitrile or methanol is cost-effective, readily available, and compatible with UV detection.[6]

Stationary Phase Selection: C18 as the Gold Standard

The stationary phase is the heart of the separation. A C18 (octadecylsilane) bonded silica column was selected as the optimal stationary phase.

  • Mechanism of Action: C18 columns provide a highly hydrophobic surface, maximizing retention for moderately nonpolar compounds like our target analyte through van der Waals forces.[7]

  • Proven Performance: C18 columns are the most popular choice in RP-HPLC due to their high surface area coverage and excellent separation power for a broad range of analytes.[7] A standard column geometry (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) provides a good balance between resolution, analysis time, and backpressure.

Mobile Phase Selection: A Simple and Effective Isocratic System

The mobile phase is the primary tool for controlling retention and achieving separation.[8][9]

  • Solvent Choice: A binary mixture of Acetonitrile (ACN) and Water was chosen. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff, which is advantageous for sensitive analyses at low wavelengths.[6]

  • Elution Mode: An isocratic elution (constant mobile phase composition) is employed. This approach is ideal for analyzing a single target compound or a simple mixture, offering enhanced simplicity, robustness, and reproducibility compared to gradient elution.[4] A starting composition of 60:40 (v/v) Acetonitrile:Water is recommended as a robust starting point.

Detection Wavelength: Leveraging the Aromatic Chromophore

The presence of the methoxyphenyl group dictates the choice of a UV detector, the most common and reliable detector in HPLC systems.[10]

  • Principle: Molecules with aromatic rings or conjugated double bonds absorb light in the UV-visible spectrum (typically 200-400 nm).[1][10] The amount of light absorbed is directly proportional to the analyte's concentration, as described by the Beer-Lambert law.[1]

  • Wavelength Selection: The 4-methoxyphenyl moiety is expected to have a strong absorbance maximum (λmax) around 274 nm . Setting the detector to this wavelength will provide maximal sensitivity and selectivity for the analyte, minimizing interference from potential impurities that may not absorb at this wavelength. A photodiode array (PDA) detector can be used initially to confirm the λmax and ensure peak purity throughout the analysis.

Instrumentation and Materials

Instrumentation
  • HPLC System with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • UV/Vis or Photodiode Array (PDA) Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chemicals and Reagents
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC Grade or higher).

  • Water (HPLC Grade, Milli-Q or equivalent).

  • Methanol (HPLC Grade, for cleaning).

Chromatographic Column
  • Column: C18 bonded silica, 4.6 x 150 mm, 5 µm particle size (or equivalent).

Detailed Experimental Protocols

Mobile Phase Preparation
  • Carefully measure 600 mL of HPLC-grade Acetonitrile.

  • Carefully measure 400 mL of HPLC-grade Water.

  • Combine the solvents in a suitable clean, glass reservoir.

  • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the pump heads.[11]

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to the mark with the mobile phase (60:40 ACN:Water). This working standard is used for routine analysis and system suitability checks.

Sample Preparation
  • Accurately weigh an appropriate amount of the sample material (e.g., 25 mg of a reaction mixture) into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with Acetonitrile.

  • Perform a subsequent dilution with the mobile phase to bring the expected concentration of the analyte into the linear range of the method (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.

HPLC System Configuration and Parameters

The optimized chromatographic conditions are summarized in the table below.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA
Detection Wavelength 274 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before commencing any sample analysis, the system's performance must be verified. Inject the working standard solution (100 µg/mL) five times consecutively. The results must meet the following criteria, which are based on common pharmaceutical guidelines.

SST ParameterAcceptance Criteria
Retention Time (RT) Precision Relative Standard Deviation (%RSD) ≤ 1.0%
Peak Area Precision %RSD ≤ 2.0%
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) ≥ 2000
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 20-30 minutes).

  • Perform the System Suitability Test as described in section 3.5.

  • If SST passes, inject a blank (mobile phase) to ensure no carryover.

  • Inject the prepared standard and sample solutions in a defined sequence.

  • After analysis, flush the column with a high-organic mobile phase (e.g., 80:20 ACN:Water) before storing it according to the manufacturer's instructions.

Expected Results & Method Validation

Representative Chromatogram

Under the specified conditions, this compound is expected to elute as a sharp, well-defined, and symmetrical peak with an estimated retention time of approximately 4.5 - 6.0 minutes. The exact retention time may vary depending on the specific column brand and system dead volume.

Method Validation Framework

This method is designed to be fully validated according to the International Conference on Harmonisation (ICH) guidelines.[12] A summary of the validation parameters and their typical acceptance criteria is provided below. Laboratories should perform this validation to ensure the method is suitable for its intended purpose.

Validation ParameterPurposeExpected Performance
Linearity To demonstrate a direct proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over a range of 10-200 µg/mL.
Precision (Repeatability) To assess the closeness of agreement between multiple analyses of the same sample.%RSD ≤ 2.0% for peak area and retention time.
Accuracy To assess the agreement between the measured value and the true value.%Recovery of 98.0% - 102.0% for spiked samples.
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration that can be accurately quantified.Signal-to-Noise ratio of 10:1; Precision at LOQ with %RSD ≤ 10%.
Specificity To ensure the method measures only the desired analyte without interference.Peak purity analysis using a PDA detector; resolution of >2 from adjacent peaks.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Consistent results with minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Workflow Visualization

The following diagram illustrates the complete analytical workflow from preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration with Mobile Phase dissolve->dilute filtrate Filter Sample with 0.45 µm Syringe Filter dilute->filtrate Sample Only inject Inject 10 µL into HPLC System filtrate->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 274 nm separate->detect acquire Acquire Chromatogram via CDS detect->acquire integrate Integrate Peak Area acquire->integrate quantify Quantify Analyte vs. Reference Standard integrate->quantify report Generate Final Report quantify->report

Caption: End-to-end workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method presented in this application note provides a reliable, efficient, and robust tool for the quantitative analysis of this compound. By employing a standard C18 column and a simple isocratic mobile phase, the protocol is both accessible and easily transferable between laboratories. The detailed rationale and validation framework ensure that users can implement this method with a high degree of confidence for applications ranging from routine quality control to in-process monitoring of chemical syntheses.

References

  • Maslarska V, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia, 69(2), 399-405. [Link]

  • Adianingsih, O. R., Ihsan, B. R. P., Puspita, O. E., & Maesayani, K. S. (2023). Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. Tropical Journal of Natural Product Research, 7(9), 4013-4018. [Link]

  • Element Lab Solutions. HPLC UV detection. [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News. [Link]

  • Agilent Technologies. (2010). High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. Application Note. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • LCGC International. (2009). How Reversed-Phase Liquid Chromatography Works. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • LCGC International. (2015). Important Aspects of UV Detection for HPLC. [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

  • LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Waters Corporation. (2009). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Application Note. [Link]

Sources

Application Note and Protocols for the NMR Spectroscopic Analysis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Structural Elucidation of a Diketo-Ester Derivative

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1][2][3] For researchers and professionals in drug development, the precise characterization of novel molecules is a critical step. This guide provides a detailed protocol and in-depth analysis for the structural elucidation of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. This diketo-ester is a molecule of interest due to its potential applications in organic synthesis and medicinal chemistry, making its unambiguous structural verification essential.

This document is designed to be a practical resource, explaining not just the procedural steps but also the underlying scientific rationale for the experimental choices. By following these protocols, researchers can confidently determine and verify the chemical structure of this compound and similar molecules.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting NMR spectra. Below is the chemical structure of this compound with a systematic atom numbering scheme that will be used for spectral assignments throughout this guide.

Figure 1: Structure of this compound with Atom Numbering.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the sample preparation.

Protocol:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity to minimize interfering residual solvent peaks.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR C13 ¹³C NMR H1->C13 Initial Structure Overview COSY COSY H1->COSY H-H Correlations HSQC HSQC H1->HSQC Direct C-H Correlations DEPT DEPT-135 C13->DEPT Determine CH, CH₂, CH₃ HMBC HMBC HSQC->HMBC Long-Range C-H Correlations

Figure 2: Workflow for NMR Spectroscopic Analysis.

Table 1: Recommended NMR Acquisition Parameters

ExperimentParameterRecommended ValueRationale
¹H NMR Pulse Programzg30Standard 30-degree pulse for quantitative analysis.
Number of Scans16Sufficient for good signal-to-noise for a 10-20 mg sample.
Spectral Width16 ppmCovers the typical chemical shift range for organic molecules.
Acquisition Time~2 sProvides adequate resolution.
Relaxation Delay2 sAllows for full relaxation of protons between scans.
¹³C NMR Pulse Programzgpg30Standard proton-decoupled experiment.
Number of Scans1024¹³C has a low natural abundance, requiring more scans.[4]
Spectral Width240 ppmEncompasses the full range of carbon chemical shifts.
Acquisition Time~1 sBalances resolution and experiment time.
Relaxation Delay2 sEnsures proper relaxation of carbon nuclei.
DEPT-135 Pulse Programdept135Differentiates CH, CH₂, and CH₃ signals.
Number of Scans256Fewer scans than a standard ¹³C experiment are often sufficient.
COSY Pulse ProgramcosygpqfStandard gradient-selected COSY experiment.
Number of Scans2-4Typically provides sufficient signal.
Increments256 in F1Determines the resolution in the indirect dimension.
HSQC Pulse Programhsqcedetgpsisp2.3Standard gradient-selected HSQC for one-bond C-H correlations.
Number of Scans2-4Proton-detected experiment, so fewer scans are needed.
Increments256 in F1Adequate resolution for most applications.
HMBC Pulse ProgramhmbcgpndqfStandard gradient-selected HMBC for long-range C-H correlations.
Number of Scans8-16Longer-range correlations are weaker, requiring more scans.
Increments256 in F1Balances resolution and experiment time.

Data Processing and Spectral Interpretation

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak (for CDCl₃, ¹H at 7.26 ppm and ¹³C at 77.16 ppm).

  • Integration (¹H NMR): Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.[4]

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts, multiplicities, and integrations for the protons of this compound.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton(s)Predicted δ (ppm)MultiplicityIntegrationAssignment Rationale
H9~1.25Triplet (t)3HEthyl group methyl protons, coupled to the H8 methylene protons.
H3~2.00Quintet (quin)2HMethylene protons coupled to both H2 and H5 methylene groups.
H2~2.60Triplet (t)2HMethylene protons adjacent to the ester carbonyl, shifted downfield.[5]
H5~2.80Triplet (t)2HMethylene protons between two carbonyl groups, deshielded.
H6~3.20Triplet (t)2HMethylene protons adjacent to a ketone and the aromatic ring.
H7'~3.90Singlet (s)3HMethoxy group protons, typically a sharp singlet.[6]
H8~4.15Quartet (q)2HEthyl group methylene protons, coupled to the H9 methyl protons and deshielded by the ester oxygen.[5]
H3', H5'~7.00Doublet (d)2HAromatic protons ortho to the methoxy group.
H2', H6'~7.95Doublet (d)2HAromatic protons ortho to the carbonyl group, significantly deshielded.
Predicted ¹³C NMR and DEPT-135 Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework, while the DEPT-135 experiment will differentiate between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)

Carbon(s)Predicted δ (ppm)DEPT-135 SignalAssignment Rationale
C9~14.2Positive (CH₃)Ethyl group methyl carbon.
C3~20.0Negative (CH₂)Aliphatic methylene carbon.
C2~33.0Negative (CH₂)Methylene carbon adjacent to the ester carbonyl.
C5~35.0Negative (CH₂)Methylene carbon between two carbonyls.
C6~38.0Negative (CH₂)Methylene carbon adjacent to the aromatic ketone.
C7'~55.5Positive (CH₃)Methoxy carbon.[6]
C8~61.0Negative (CH₂)Ethyl group methylene carbon, deshielded by oxygen.
C3', C5'~114.0Positive (CH)Aromatic carbons ortho to the methoxy group.
C1'~129.0No Signal (C)Quaternary aromatic carbon attached to the carbonyl.
C2', C6'~130.5Positive (CH)Aromatic carbons ortho to the carbonyl group.
C4'~164.0No Signal (C)Aromatic carbon attached to the methoxy group.
C1~173.0No Signal (C)Ester carbonyl carbon.[7]
C7~198.0No Signal (C)Ketone carbonyl carbon (aromatic).[7]
C4~208.0No Signal (C)Ketone carbonyl carbon (aliphatic).[7]
2D NMR Spectral Interpretation

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[8][9]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[10]

    • A cross-peak between H9 (~1.25 ppm) and H8 (~4.15 ppm) will confirm the ethyl group.

    • A correlation between H2 (~2.60 ppm) and H3 (~2.00 ppm) will be observed.

    • H3 (~2.00 ppm) will show correlations to both H2 and H5 (~2.80 ppm).

    • H5 (~2.80 ppm) will correlate with H6 (~3.20 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond carbon-proton (¹³C-¹H) correlations.[11]

    • The signal at ~1.25 ppm (H9) will correlate with the carbon signal at ~14.2 ppm (C9).

    • The signal at ~4.15 ppm (H8) will correlate with the carbon signal at ~61.0 ppm (C8).

    • Each methylene proton signal will correlate with its corresponding methylene carbon signal.

    • The aromatic proton signals will correlate with their respective aromatic carbon signals.

    • The methoxy proton signal (~3.90 ppm) will correlate with the methoxy carbon signal (~55.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different spin systems and identifying quaternary carbons.

    • Ethyl Group Connectivity: Protons H8 and H9 will show a correlation to the ester carbonyl carbon C1 (~173.0 ppm).

    • Aliphatic Chain Connectivity:

      • H2 will show correlations to C1, C3, and C4.

      • H3 will show correlations to C2, C4, and C5.

      • H5 will show correlations to C3, C4, and C6.

      • H6 will show correlations to C4, C5, and C7.

    • Aromatic Ring Connectivity:

      • H6 will show correlations to the aromatic carbons C1' and C2'/C6'.

      • The aromatic protons H2'/H6' will show correlations to the ketone carbonyl C7 (~198.0 ppm) and other aromatic carbons.

      • The methoxy protons H7' will show a strong correlation to C4' (~164.0 ppm).

G H9 H9 C1 C1 H9->C1 HMBC H8 H8 H8->C1 HMBC H2 H2 C4 C4 H2->C4 HMBC H3 H3 H3->C4 HMBC H5 H5 H5->C4 HMBC H6 H6 C7 C7 H6->C7 HMBC H7_prime H7' C4_prime C4' H7_prime->C4_prime HMBC H_arom_ortho_OMe H3'/H5' H_arom_ortho_CO H2'/H6' H_arom_ortho_CO->C7 HMBC

Figure 3: Key HMBC Correlations for Structural Confirmation.

Conclusion

By systematically applying the protocols and analysis strategies outlined in this application note, researchers can achieve a comprehensive and unambiguous structural elucidation of this compound. The combination of 1D and 2D NMR experiments provides a self-validating system for determining the complete chemical structure, from the basic proton and carbon environments to the intricate connectivity of the molecular framework. This detailed approach ensures the scientific integrity of the data and provides a solid foundation for further research and development involving this and related compounds.

References

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]

  • Hussain, H., Gilani, S. R., Ali, Z., & Hussain, I. (2015). Synthesis and characterization of novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate and (E)-diethyl (6-(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-1-yl)phosphonate; application of olefin cross metathesis. Pakistan Journal of Chemistry, 5(3), 114-122.
  • BenchChem. (2025).
  • Jasperse, J. (n.d.).
  • MH Chem. (2021, January 29). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1 [Video]. YouTube. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group...[Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Tony St John. (2015, May 16). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2) [Video]. YouTube. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate and (E). [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]

  • University of Wisconsin-Madison. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Pakistan Science Abstracts. (2015). Synthesis and characterization of novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5- tetramethyl-1,3,2-dioxaborolan-2-yl)
  • Open Access Journals. (2023). Principles of Organic Spectroscopy. [Link]

  • Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?[Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Danny Allwood. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

Sources

Application Notes and Protocols: Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate as a Versatile Chemical Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate is a specialized chemical intermediate that is not widely cataloged in commercial chemical databases. The following application notes provide a comprehensive guide based on established principles of organic synthesis for its preparation and utilization. The protocols described are grounded in well-understood reaction mechanisms and are intended to serve as a foundational blueprint for researchers.

Introduction: The Strategic Value of γ-Keto Esters in Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of novel heterocyclic scaffolds is a cornerstone of generating new chemical entities with diverse pharmacological profiles. γ-Keto esters and their related 1,5-dicarbonyl systems are highly valued chemical intermediates due to their inherent reactivity and versatility in constructing a wide array of heterocyclic systems. The title compound, this compound, incorporates the pharmacophoric 4-methoxyphenyl group, a common feature in many biologically active molecules, and a latent dicarbonyl functionality, priming it for cyclization reactions.

This document provides a detailed exploration of a robust synthetic route to this intermediate and outlines its application in the synthesis of pyridazines and other relevant heterocyclic frameworks. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success in the laboratory.

Physicochemical Properties and Data Summary

PropertyPredicted Value
Molecular Formula C₁₆H₂₀O₅
Molecular Weight 292.33 g/mol
Appearance Expected to be a crystalline solid or a high-boiling oil
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)
Boiling Point > 300 °C (estimated)
CAS Number Not assigned

Proposed Synthesis of this compound

The most direct and industrially scalable approach to synthesizing the title compound is through a Friedel-Crafts acylation of anisole with a suitable glutaric acid derivative.[1][2] This reaction leverages the high reactivity of anisole towards electrophilic aromatic substitution, with the methoxy group directing acylation to the para position.

Synthetic Workflow Diagram

G cluster_0 Step 1: Preparation of the Acylating Agent cluster_1 Step 2: Friedel-Crafts Acylation Mono-ethyl glutarate Mono-ethyl glutarate Thionyl chloride Thionyl chloride Mono-ethyl glutarate->Thionyl chloride SOCl₂ (excess) Ethyl 5-chloro-5-oxopentanoate Ethyl 5-chloro-5-oxopentanoate Thionyl chloride->Ethyl 5-chloro-5-oxopentanoate Reflux Lewis Acid Lewis Acid Ethyl 5-chloro-5-oxopentanoate->Lewis Acid AlCl₃ or FeCl₃ (catalyst) Anisole Anisole Reaction Mixture Reaction Mixture Anisole->Reaction Mixture Lewis Acid->Reaction Mixture Quench Quench Reaction Mixture->Quench Ice-water Work-up & Purification Work-up & Purification Quench->Work-up & Purification Extraction, Chromatography This compound This compound Work-up & Purification->this compound

Caption: Proposed two-step synthesis of the target intermediate.

Detailed Experimental Protocol

PART A: Synthesis of Ethyl 5-chloro-5-oxopentanoate (Acylating Agent)

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add mono-ethyl glutarate (1 equivalent).

  • Reaction Initiation: Slowly add thionyl chloride (2-3 equivalents) to the flask at room temperature. The reaction is exothermic and will evolve HCl gas, which should be vented to a fume hood or neutralized with a base trap.

  • Reaction Completion: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude ethyl 5-chloro-5-oxopentanoate can be used in the next step without further purification.

PART B: Friedel-Crafts Acylation of Anisole

  • Reagent Setup: To a flame-dried 500 mL three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add a stir bar and anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) or ferric chloride (FeCl₃) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Dissolve the crude ethyl 5-chloro-5-oxopentanoate (1 equivalent) in the same solvent and add it dropwise to the cooled Lewis acid suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Acylation Reaction: Add a solution of anisole (1 equivalent) in the solvent dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the solvent (2x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Application as a Chemical Intermediate: Synthesis of Heterocycles

The 1,5-dicarbonyl motif in this compound makes it an excellent precursor for the synthesis of various six-membered heterocyclic systems, most notably pyridazines, through condensation reactions with hydrazine derivatives.[3][4][5] These pyridazine scaffolds are prevalent in many classes of pharmaceuticals.

Synthesis of Ethyl 2-(6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazin-4-yl)acetate

This reaction follows the principles of the Paal-Knorr synthesis for five-membered heterocycles but is adapted for the formation of a six-membered pyridazine ring.[5]

Synthetic Workflow Diagram

G Start This compound Reaction Condensation & Cyclization Start->Reaction Hydrazine Hydrazine hydrate (H₂NNH₂·H₂O) Hydrazine->Reaction Solvent Ethanol or Acetic Acid Solvent->Reaction Product Ethyl 2-(6-(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazin-4-yl)acetate Reaction->Product Reflux

Caption: Synthesis of a pyridazinone derivative.

Detailed Experimental Protocol
  • Reagent Setup: In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-8 hours.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and high-yielding synthetic transformations.

  • Friedel-Crafts Acylation: This is a classic and reliable method for C-C bond formation on aromatic rings. The use of a Lewis acid catalyst ensures the generation of the reactive acylium ion. The para-selectivity is driven by the strong activating and ortho-, para-directing effect of the methoxy group on the anisole ring.

  • Pyridazine Formation: The condensation of 1,5-dicarbonyl compounds with hydrazine is a thermodynamically favorable process leading to the stable aromatic pyridazine ring system. The regioselectivity of the cyclization is generally high.

For validation, the structure of the final products should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Conclusion

While this compound may not be a readily available starting material, its synthesis via a robust Friedel-Crafts acylation is straightforward. Its utility as a chemical intermediate is significant, providing a direct entry into substituted pyridazine systems and other related heterocycles of interest in medicinal chemistry. The protocols and insights provided herein offer a solid foundation for researchers to synthesize and explore the chemical space around this versatile building block.

References

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]

  • Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. (2023). National Institutes of Health. Retrieved from [Link]

  • Friedel-Crafts reaction of anisole?. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]

  • key reactions in heterocycle synthesis. (2018). Retrieved from [Link]

  • 1,4-Diketone synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 4-Aryl-7,7-dimethyl-5-oxo-3,4,5,6,7,8-hexahydrocoumarins in Water. (2013). Asian Journal of Chemistry.
  • Synthesis of Diverse γ-Aryl-β-ketoesters via Aryne Intermediates Generated by C-C Bond Cleavage. (2019). PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. My approach is to provide not just solutions, but a foundational understanding of the reaction mechanisms, enabling you to proactively mitigate issues and optimize your experimental outcomes.

The synthesis of this target molecule is typically approached via a two-stage process: a Friedel-Crafts acylation to form the core ketoacid intermediate, followed by a Fischer esterification. Each stage presents unique challenges that can impact yield and purity. This guide addresses these issues in a direct question-and-answer format.

Overall Synthetic Workflow

The logical flow of the synthesis involves creating the C-C bond between the aromatic ring and the heptanoate backbone, followed by the ester formation.

G2 start Anisole + Succinic Anhydride fc_reaction Friedel-Crafts Acylation (AlCl₃) start->fc_reaction intermediate1 4-(4-methoxyphenyl)- 4-oxobutanoic acid fc_reaction->intermediate1 chain_ext Chain Extension & Second Ketone Formation (Multi-step) intermediate1->chain_ext intermediate2 7-(4-methoxyphenyl)- 4,7-dioxoheptanoic acid chain_ext->intermediate2 esterification Fischer Esterification (Ethanol, H⁺) intermediate2->esterification final_product Final Product: Ethyl 7-(4-methoxyphenyl)- 4,7-dioxoheptanoate esterification->final_product

Caption: Conceptual workflow for the synthesis of the target molecule.

Note: The synthesis of the full 7-carbon backbone with two keto groups is non-trivial. The most critical and side-reaction-prone step is the initial Friedel-Crafts acylation, which will be the primary focus of this guide. The subsequent chain extension and esterification steps also present challenges that are addressed.

Part 1: Troubleshooting the Friedel-Crafts Acylation

The formation of the C-Ar bond via Friedel-Crafts acylation is the cornerstone of this synthesis.[1][2] Anisole is reacted with an acylating agent, such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3]

Q1: My reaction yield is very low, and TLC/GC-MS analysis shows a significant amount of unreacted anisole. What is the likely cause?

Answer: This is a classic symptom of catalyst deactivation or using an insufficient quantity of the catalyst.

  • Causality (The "Why"): In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) does not just activate the acylating agent. It also forms a strong complex with the carbonyl oxygen of the ketone product.[1][4] This complex is quite stable and effectively removes the catalyst from the reaction cycle. Therefore, unlike many other catalytic reactions, a stoichiometric amount (or even a slight excess) of the Lewis acid is required.[1][5] Furthermore, Lewis acids like AlCl₃ are extremely sensitive to moisture.[5] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.

  • Troubleshooting Steps:

    • Verify Catalyst Stoichiometry: Ensure you are using at least 2.0-2.2 equivalents of AlCl₃ relative to the succinic anhydride. This accounts for complexation with both the anhydride and the product ketone.

    • Ensure Anhydrous Conditions:

      • Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

      • Use a high-purity, anhydrous grade of the reaction solvent (e.g., dichloromethane, dichlorobenzene).[3][6]

      • Use a freshly opened bottle of anhydrous AlCl₃ or a previously opened bottle that has been stored correctly in a desiccator.

    • Monitor Temperature: The reaction is often exothermic.[7] Adding the anisole or catalyst too quickly can cause the temperature to rise, leading to uncontrolled side reactions. Maintain the recommended temperature profile, often starting at 0°C.

Q2: I've isolated a product with the correct mass, but the ¹H NMR spectrum shows a complex aromatic region, suggesting more than one isomer. What is this side product?

Answer: You have likely formed the ortho-acylated isomer in addition to the desired para-isomer.

  • Causality (The "Why"): The methoxy group (-OCH₃) on anisole is a powerful activating and ortho, para-directing group. This is due to the resonance stabilization provided by the oxygen's lone pairs to the carbocation intermediate (the sigma complex) during electrophilic aromatic substitution. While the para position is sterically less hindered and generally favored, a significant amount of substitution can occur at the ortho positions, especially under certain conditions.

G cluster_0 Ortho vs. Para Acylation Anisole Anisole + R-CO⁺ Para Para-product (Desired) (Sterically favored) Anisole->Para Attack at C4 Ortho Ortho-product (Side Reaction) (Sterically hindered) Anisole->Ortho Attack at C2

Caption: Competing ortho and para acylation pathways for anisole.

  • Troubleshooting & Optimization:

    • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0°C or -10°C) often increases the selectivity for the thermodynamically more stable para product.

    • Solvent Choice: The choice of solvent can influence the isomer ratio. Less polar solvents like carbon disulfide or nitrobenzene can sometimes favor para substitution over more polar solvents like dichloromethane.

    • Purification: If formation of the ortho isomer is unavoidable, they can typically be separated by column chromatography or fractional crystallization, as the difference in polarity and crystal packing between the two isomers is usually significant.

Q3: The workup of my reaction resulted in a dark, tarry substance, and I'm having difficulty isolating a clean product. What could have gone wrong?

Answer: This points towards demethylation of the anisole ring or other decomposition pathways, often caused by overly harsh reaction conditions.

  • Causality (The "Why"): Strong Lewis acids like AlCl₃ can coordinate with the oxygen atom of the methoxy group. At elevated temperatures, this can lead to the cleavage of the methyl-oxygen bond, forming a phenol. Phenols are also highly activated aromatic rings and can undergo further complex reactions, including acylation and polymerization, leading to the observed tar.[8]

  • Preventative Measures:

    • Strict Temperature Control: This is the most critical parameter. Ensure the reaction temperature does not exceed the recommended value. An ice bath is essential during the addition of reagents.[7]

    • Use a Milder Lewis Acid: If demethylation is a persistent issue, consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which are less prone to causing ether cleavage.

    • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed.

Part 2: Troubleshooting the Fischer Esterification

Once the ketoacid intermediate, 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid, is synthesized and purified, it is converted to the final ethyl ester via Fischer esterification. This involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[9]

Q4: My esterification reaction is not going to completion. I still have a significant amount of the starting carboxylic acid, even after several hours of reflux.

Answer: This is an equilibrium problem inherent to the Fischer esterification reaction.

  • Causality (The "Why"): Fischer esterification is a reversible process where a carboxylic acid and an alcohol form an ester and water.[10] R-COOH + R'-OH ⇌ R-COOR' + H₂O According to Le Châtelier's Principle, the presence of the product (water) in the reaction mixture will shift the equilibrium back towards the starting materials, preventing the reaction from reaching 100% conversion.

G Reactants Carboxylic Acid + Ethanol Products Ester + Water Reactants->Products Forward Reaction (Esterification) Equilibrium Products->Reactants Reverse Reaction (Hydrolysis)

Caption: The equilibrium nature of Fischer Esterification.

  • Troubleshooting & Optimization:

    • Use Excess Alcohol: The most common strategy is to use the alcohol (ethanol in this case) as the solvent, creating a large molar excess.[10] This drives the equilibrium towards the product side. A 10- to 20-fold excess is common.

    • Remove Water: For larger-scale reactions, water can be removed as it is formed using a Dean-Stark apparatus. The water forms an azeotrope with a solvent like toluene, is trapped, and removed from the system.

    • Ensure Sufficient Catalyst: While catalytic, an adequate amount of strong acid (e.g., 3-5 mol% H₂SO₄) is needed to ensure the reaction proceeds at a reasonable rate.

Quantitative Data & Protocols

Table 1: Troubleshooting Summary for Friedel-Crafts Acylation
Symptom Probable Cause Recommended Solution Key Parameters
Low ConversionInsufficient/Deactivated CatalystUse >2.0 eq. AlCl₃; Ensure strict anhydrous conditions.Catalyst Stoichiometry, Moisture
Isomeric ImpuritiesOrtho-acylationLower reaction temp. to 0°C or below; Change solvent.Temperature, Solvent
Tar FormationEther Cleavage / DecompositionMaintain low temp.; Use milder Lewis acid (e.g., FeCl₃).Temperature, Catalyst Choice
Protocol 1: Example Friedel-Crafts Acylation of Anisole

This is a representative protocol for the initial step and should be adapted based on your specific chain extension strategy.

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and a dry, inert solvent (e.g., dichloromethane, 3 mL per mmol of anisole).

  • Acylating Agent Addition: Dissolve succinic anhydride (1.0 eq.) in the solvent and add it portion-wise or via the dropping funnel to the stirred AlCl₃ suspension, maintaining the temperature below 5°C.

  • Anisole Addition: Add anisole (1.1 eq.) dropwise over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Allow the mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

  • Workup: Cool the reaction mixture back to 0°C and slowly and carefully quench by pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 4-(4-methoxyphenyl)-4-oxobutanoic acid by recrystallization (e.g., from a water/ethanol mixture) or column chromatography.

Protocol 2: Example Fischer Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified ketoacid (1.0 eq.) in a large excess of absolute ethanol (e.g., 20 eq.).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.05 eq.) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the mixture to room temperature. Neutralize the catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove most of the ethanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl ester.

  • Purification: Purify the final product by column chromatography on silica gel.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Google Patents. (2014).
  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

  • YouTube. (2020). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid...
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2025). 7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole. [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation of anisole with respect to acid anhydride...[Link]

  • Google Patents. (2007). CN100999489A - Purifying process of 7-ethyl tryptol.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. (n.d.). Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate...[Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]

  • ACS Publications. (n.d.). Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. [Link]

  • MDPI. (n.d.). {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid. [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides...
  • PubMed. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. [Link]

Sources

Technical Support Center: Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound. Here, we provide in-depth, experience-based insights and practical solutions to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation of anisole with ethyl hydrogen adipoyl chloride, can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. [1]

Underlying Causes and Mechanistic Insights:

The Friedel-Crafts acylation is an electrophilic aromatic substitution where the acylium ion, generated from ethyl hydrogen adipoyl chloride and a Lewis acid catalyst (e.g., AlCl₃), is attacked by the electron-rich anisole ring.[2] The methoxy group of anisole is a strong activating group, directing the substitution to the ortho and para positions. However, the reaction's efficiency can be hampered by issues with the reagents, catalyst, or reaction conditions.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield Observed reagents 1. Reagent Quality Check start->reagents Start Here catalyst 2. Catalyst Activity Check reagents->catalyst Reagents OK conditions 3. Reaction Condition Optimization catalyst->conditions Catalyst OK workup 4. Work-up & Purification Review conditions->workup Conditions Optimized solution Improved Yield workup->solution Process Refined

Caption: A stepwise workflow for troubleshooting low yields in the synthesis of this compound.

Detailed Troubleshooting Steps:

  • Reagent Purity and Stoichiometry:

    • Anisole: Ensure it is free from water and other impurities. Distillation of anisole before use is recommended.

    • Ethyl Hydrogen Adipoyl Chloride: This is a critical reagent. It can be prepared from adipic acid and thionyl chloride, followed by reaction with ethanol.[3] Impurities such as unreacted adipic acid or diethyl adipate can affect the reaction. Verify its purity by ¹H NMR before use.

    • Stoichiometry: A slight excess of the acylating agent and the Lewis acid catalyst relative to anisole is often beneficial.

  • Catalyst Activity:

    • Lewis Acid (e.g., AlCl₃): Aluminum chloride is highly hygroscopic and will be deactivated by moisture.[1] Use a fresh, unopened bottle or a freshly sublimed batch.

    • Catalyst Loading: Friedel-Crafts acylations often require more than a catalytic amount of the Lewis acid because it complexes with the carbonyl oxygen of the product, rendering it inactive.[4][5] A stoichiometric amount or even a slight excess is typically necessary.

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: The initial mixing of the Lewis acid with the acyl chloride is exothermic and should be done at a low temperature (e.g., 0 °C) to prevent side reactions.[6] The reaction with anisole can then be allowed to proceed at room temperature or with gentle heating.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Work-up and Purification:

    • Quenching: The reaction should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complexes and separate the organic and aqueous layers.

    • Extraction: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.

    • Purification: Column chromatography on silica gel is a common method for purification. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

Q2: I'm seeing unexpected peaks in my HPLC/NMR analysis of the final product. What are the likely impurities?

A2: The presence of unexpected peaks indicates the formation of impurities, which can originate from starting materials, side reactions, or subsequent work-up steps. Below is a summary of common impurities and their probable sources.

Table of Common Impurities:

Impurity NameChemical StructureProbable Source
Adipic AcidHOOC-(CH₂)₄-COOHIncomplete conversion during the formation of ethyl hydrogen adipoyl chloride.[3]
Diethyl AdipateEtOOC-(CH₂)₄-COOEtA common byproduct in the synthesis of ethyl hydrogen adipate.[7]
ortho-isomer(Structure Below)Friedel-Crafts acylation on the ortho position of anisole.[4]
4-Hydroxyphenyl derivative(Structure Below)Demethylation of the methoxy group by the Lewis acid.[8]
Polysubstituted product(Structure Below)A second acylation on the activated aromatic ring.[2]

Impurity Structures:

impurities cluster_ortho ortho-isomer cluster_hydroxy 4-Hydroxyphenyl derivative cluster_poly Polysubstituted product ortho ortho hydroxy hydroxy poly poly

Caption: Chemical structures of common impurities.

Troubleshooting Unexpected Peaks:

  • Characterize the Impurities:

    • HPLC-MS: Use HPLC coupled with a mass spectrometer to determine the molecular weight of the impurities. This can provide strong evidence for their identity.

    • ¹H NMR: Analyze the proton NMR spectrum carefully. The presence of signals corresponding to unreacted starting materials or characteristic aromatic substitution patterns can help identify isomers. For example, the ortho-isomer will show a different aromatic splitting pattern compared to the desired para-isomer.

  • Optimize Reaction Selectivity:

    • Temperature: Lowering the reaction temperature may improve the selectivity for the para-isomer.

    • Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or zeolites can sometimes offer better selectivity.[8][9]

  • Improve Purification:

    • Column Chromatography: Adjust the solvent system for your column chromatography to improve the separation of the desired product from closely related impurities. A shallower gradient can enhance resolution.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Bisulfite Wash: To remove any unreacted aldehyde or ketone starting materials, a wash with a sodium bisulfite solution can be effective.[10][11]

Q3: My reaction seems to stall, and I'm left with a significant amount of unreacted anisole. What could be the issue?

A3: A stalled reaction with a large amount of unreacted anisole often points to a problem with the electrophile generation or its reactivity. This is a common issue in Friedel-Crafts acylations.

Logical Flow for Diagnosing a Stalled Reaction:

stalled_reaction start Stalled Reaction (High Unreacted Anisole) catalyst_deactivation Is the Lewis Acid Catalyst Active? start->catalyst_deactivation acylium_formation Is the Acylium Ion Forming? catalyst_deactivation->acylium_formation Yes solution1 Use fresh/anhydrous catalyst. Ensure anhydrous conditions. catalyst_deactivation->solution1 No reaction_conditions Are the Reaction Conditions Optimal? acylium_formation->reaction_conditions Yes solution2 Check purity of acylating agent. Ensure proper mixing. acylium_formation->solution2 No solution3 Optimize temperature and reaction time. Monitor reaction progress. reaction_conditions->solution3 No

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and successfully transition from bench-scale to larger-scale production. The core of this synthesis lies in a classic, yet often challenging, Friedel-Crafts acylation reaction.[1][2][3][4][5] This guide provides in-depth, field-proven insights to ensure a robust and reproducible process.

Reaction Overview and Mechanism

The synthesis of this compound is achieved via the Friedel-Crafts acylation of anisole with ethyl 7-chloro-7-oxoheptanoate, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1] The reaction proceeds through an electrophilic aromatic substitution mechanism where the Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich anisole ring to form the desired product.[1]

Reaction_Mechanism cluster_reactants Reactant Activation cluster_intermediates Electrophilic Attack cluster_products Product Formation AcylChloride Ethyl 7-chloro-7-oxoheptanoate AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon Activation LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Anisole Anisole (Nucleophile) Anisole->SigmaComplex Nucleophilic Attack Product This compound SigmaComplex->Product Deprotonation Byproduct HCl + AlCl₃ SigmaComplex->Byproduct

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: Why is my reaction yield significantly lower than expected upon scale-up?

Answer: Low yields upon scaling up a Friedel-Crafts acylation are a common challenge and can stem from several factors:

  • Inefficient Heat Transfer: This reaction is highly exothermic.[6] Small-scale reactions in a round-bottom flask have a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a larger reactor, this ratio decreases, potentially leading to localized overheating. Elevated temperatures can promote side reactions, such as di-acylation or decomposition of starting materials, thus lowering the yield of the desired product.

    • Solution: Employ a reactor with a jacket for controlled heating and cooling. Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture. A slow, controlled addition of the acyl chloride or the Lewis acid is crucial to manage the exotherm.

  • Poor Mixing: As the reaction volume increases, achieving homogenous mixing becomes more difficult. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, which can cause side reactions and reduce yield.

    • Solution: Use an overhead mechanical stirrer with an appropriately sized impeller for the reactor volume. The stirring speed should be sufficient to create a vortex and ensure the rapid dispersion of added reagents.

  • Reagent Purity and Stoichiometry: The purity of anisole, the acyl chloride, and particularly the aluminum chloride is critical. Anhydrous conditions are paramount as AlCl₃ reacts violently with water.

    • Solution: Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware and reactors are thoroughly dried. It is common to use a slight excess of the Lewis acid (1.1 to 1.5 equivalents) to ensure complete reaction, as AlCl₃ will complex with both the starting acyl chloride and the product ketone.[7]

Question 2: I am observing significant amounts of an isomeric impurity in my final product. What is it and how can I minimize it?

Answer: The methoxy group of anisole is an ortho, para-directing group. While the para-substituted product, this compound, is the major and sterically favored product, some level of ortho-acylation can occur.

  • Cause: The formation of the ortho-isomer is often kinetically favored at lower temperatures, while the para-isomer is the thermodynamically more stable product. The choice of solvent can also influence the regioselectivity.[1]

  • Minimization Strategies:

    • Temperature Control: Running the reaction at a slightly elevated temperature (e.g., room temperature to 40°C, after the initial exothermic addition is controlled at a lower temperature) can favor the formation of the more stable para-isomer.

    • Solvent Selection: Non-polar solvents like dichloromethane or 1,2-dichloroethane generally favor para-substitution. In contrast, more polar solvents like nitrobenzene can sometimes favor the formation of the other isomer, although nitrobenzene is often avoided due to its toxicity and reactivity.

    • Purification: If the formation of the ortho-isomer cannot be completely suppressed, a final purification step is necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective in isolating the desired para-isomer due to differences in polarity and crystal packing.

Question 3: During workup, I am experiencing a violent and difficult-to-control reaction when adding water. How can I perform this step safely on a larger scale?

Answer: The workup of a Friedel-Crafts reaction involves quenching the excess AlCl₃ and decomposing the aluminum chloride-ketone complex.[6] This is an extremely exothermic process.

  • Cause: Aluminum chloride reacts vigorously with water in a highly exothermic hydrolysis reaction. Adding water directly to the reaction mixture can cause a rapid temperature spike, potentially boiling the solvent and creating a dangerous pressure buildup.

  • Safe Scale-Up Procedure:

    • Reverse Quench: The safest method for large-scale workup is a "reverse quench." This involves slowly and carefully transferring the reaction mixture to a separate vessel containing a mixture of crushed ice and dilute hydrochloric acid. The large volume of ice provides an effective heat sink to absorb the heat of quenching.

    • Controlled Addition: Use an addition funnel or a pump to control the rate of addition of the reaction mixture to the ice/acid mixture.

    • Vigorous Stirring: Ensure the ice/acid mixture is vigorously stirred throughout the addition to promote efficient heat transfer and prevent the formation of localized hot spots.

    • Adequate Cooling: The quenching vessel should be placed in an ice bath to maintain a low temperature.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of AlCl₃ required? Can I use a catalytic amount?

A1: In a Friedel-Crafts acylation, the Lewis acid (AlCl₃) not only activates the acyl chloride but also forms a strong complex with the carbonyl oxygen of the ketone product.[7] This complexation deactivates the Lewis acid, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of AlCl₃ is required for each equivalent of the ketone produced. In practice, a slight excess is often used to drive the reaction to completion. While some modern methods use sub-stoichiometric catalysts, the classic AlCl₃-mediated reaction, which is robust and high-yielding, requires stoichiometric amounts.[7]

Q2: What are the critical safety precautions for scaling up this synthesis?

A2:

  • Exotherm Management: The primary hazard is the highly exothermic nature of both the reaction and the workup.[6] A robust cooling system for the reactor is essential.

  • HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas. The reactor must be equipped with a gas outlet connected to a scrubber system (e.g., a sodium hydroxide solution) to neutralize the corrosive and toxic HCl gas.

  • Anhydrous Conditions: All reagents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the violent reaction of AlCl₃ with moisture.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is required. For large-scale operations, a face shield and acid-resistant apron are highly recommended.

Q3: How do I prepare the acyl chloride, ethyl 7-chloro-7-oxoheptanoate?

A3: This starting material is typically not commercially available and must be synthesized. It can be prepared from mono-ethyl suberate (the mono-ethyl ester of suberic acid, an eight-carbon dicarboxylic acid). The free carboxylic acid group is converted to the acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. A similar procedure is described for the synthesis of ethyl 6-chloro-6-oxohexanoate.[8]

Experimental Protocols and Data

Workflow for Scale-Up Synthesis

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A1 Dry Reactor & Glassware A2 Prepare Anhydrous Reagents A1->A2 B1 Charge Reactor with Anisole & Solvent A2->B1 B2 Cool to 0-5°C B1->B2 B3 Slowly Add AlCl₃ B2->B3 B4 Slowly Add Acyl Chloride (Maintain Temp < 10°C) B3->B4 B5 Warm to RT & Stir to Completion B4->B5 C2 Slowly Transfer Reaction Mixture to Quench Solution (Reverse Quench) B5->C2 C1 Prepare Ice/HCl Quench Solution C1->C2 C3 Separate Organic Layer C2->C3 C4 Wash with Water & Brine C3->C4 C5 Dry, Filter, & Concentrate C4->C5 D1 Recrystallize Crude Product C5->D1 D2 Wash Crystals & Dry Under Vacuum D1->D2

Caption: Scale-Up Workflow Diagram.

Reagent Stoichiometry Table
ReagentMolecular Weight ( g/mol )Density (g/mL)Molar Equiv.Lab Scale (0.1 mol)Scale-Up (10 mol)
Anisole108.140.9951.010.8 g (10.9 mL)1.08 kg (1.09 L)
Ethyl 7-chloro-7-oxoheptanoate206.65~1.121.020.7 g (~18.5 mL)2.07 kg (~1.85 L)
Aluminum Chloride (AlCl₃)133.34-1.216.0 g1.60 kg
Dichloromethane (DCM)84.931.33-200 mL20 L
Step-by-Step Scale-Up Protocol
  • Reactor Preparation: Ensure a 50 L glass-lined reactor equipped with an overhead stirrer, temperature probe, addition funnel, and a gas outlet connected to a caustic scrubber is clean and thoroughly dry.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with dichloromethane (20 L) and anisole (1.08 kg, 10 mol).

  • Cooling: Begin stirring and cool the reactor contents to 0-5°C using a circulating chiller.

  • Lewis Acid Addition: Slowly and portion-wise, add anhydrous aluminum chloride (1.60 kg, 12 mol) to the stirred solution, ensuring the internal temperature does not exceed 10°C.

  • Acyl Chloride Addition: Once the AlCl₃ has been added, begin the slow, dropwise addition of ethyl 7-chloro-7-oxoheptanoate (2.07 kg, 10 mol) via the addition funnel. Maintain the internal temperature below 10°C throughout the addition (approx. 2-3 hours).

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup (Reverse Quench): In a separate 100 L vessel, prepare a mixture of crushed ice (20 kg) and 6M hydrochloric acid (5 L). While vigorously stirring the ice/acid slurry, slowly transfer the reaction mixture from the reactor into this vessel.

  • Extraction & Washing: Once the quench is complete, transfer the mixture to a suitable separatory funnel or extraction vessel. Separate the lower organic (DCM) layer. Wash the organic layer sequentially with water (2 x 10 L), saturated sodium bicarbonate solution (1 x 10 L), and brine (1 x 10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot ethanol) to afford pure this compound.

References

  • CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents.
  • Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation - PMC - NIH. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available at: [Link]

  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. Available at: [Link]

  • hexanoic acid, 6,6-dimethoxy-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • 7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole - ResearchGate. Available at: [Link]

  • Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. Available at: [Link]

  • Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed. Available at: [Link]

  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - Chemical Science (RSC Publishing). Available at: [Link]

  • Friedel–Crafts Acylation Reactions Using Esters | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5- tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate and (E)-diethyl (6-(4 - Pakistan Science Abstracts. Available at: [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Characterization of Novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate and (E) - ResearchGate. Available at: [Link]

  • Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation - YouTube. Available at: [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI. Available at: [Link]

  • CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate - Google Patents.
  • Efficient Synthesis of p‐Tolyl 6‐Deoxy‐ d ‐Heptopyranose Thioglycosides | Request PDF. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound during in vitro and cell-based assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.

Introduction to the Challenge

This compound is a molecule with a chemical structure that suggests potential for low aqueous solubility. The presence of a methoxyphenyl group and an ethyl ester contribute to its lipophilic character, which can lead to precipitation in the aqueous buffer systems used in many biological assays. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, is precipitating in my aqueous assay buffer. What is the likely cause and my first step?

Answer: Precipitation is a strong indicator that the concentration of your compound exceeds its solubility limit in the final assay buffer. The lipophilic nature of the molecule, conferred by the methoxyphenyl and ethyl ester groups, is the primary reason for its poor aqueous solubility.

Your immediate first step is to visually confirm the precipitation and then systematically assess your stock solution preparation and final dilution steps. It is crucial to ensure that the precipitation is not due to an error in calculation or dilution.

Q2: What is the best solvent for making a stock solution of this compound?

Answer: For compounds with low aqueous solubility, the most common and recommended starting solvent is Dimethyl Sulfoxide (DMSO).[1][2][3] DMSO is a powerful, polar aprotic solvent that is miscible with a wide range of aqueous and organic media, making it an excellent choice for creating a concentrated stock solution of hydrophobic compounds.[1]

However, it is critical to be mindful of the potential for DMSO to affect your experimental system.

Q3: I'm using a DMSO stock solution, but my compound still precipitates upon dilution into my aqueous assay buffer. What should I do?

Answer: This is a common issue known as "carry-over" precipitation. While the compound is soluble in 100% DMSO, the abrupt change in solvent polarity upon dilution into an aqueous buffer can cause it to crash out of solution. Here is a systematic troubleshooting workflow:

G start Precipitation Observed in Assay check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Increase DMSO concentration (max 1%, cell-type dependent) check_dmso->increase_dmso No lower_compound Lower final compound concentration check_dmso->lower_compound Yes increase_dmso->lower_compound solubility_enhancers Explore solubility enhancers lower_compound->solubility_enhancers Precipitation persists

Detailed Steps:

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible to avoid solvent-induced artifacts. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some may tolerate up to 1%.[4] Primary cells are often more sensitive.[4] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay system by running a vehicle control experiment.

  • Modify the Dilution Method: Instead of a single large dilution, try a serial dilution approach. Additionally, when making the final dilution, add the DMSO stock solution to the aqueous buffer dropwise while vortexing to promote rapid mixing and reduce localized high concentrations of the compound.

  • Lower the Final Compound Concentration: Your target concentration may simply be above the solubility limit in the final assay buffer, even with a small percentage of DMSO. Test a lower concentration range to see if the precipitation issue is resolved.

Q4: What are the acceptable limits for DMSO concentration in cell-based assays?

Answer: The tolerance to DMSO is highly cell-type dependent. However, general guidelines exist:

DMSO ConcentrationGeneral Effect on CellsRecommendation
< 0.1% Generally considered safe for most cell lines, including sensitive ones.[4]Ideal for most applications.
0.1% - 0.5% Tolerated by many robust cell lines for short to moderate exposure times.[4]A common working range, but validation is essential.
0.5% - 1.0% May cause stress or toxicity in some cell lines, especially with longer incubation.[1][4]Use with caution and after thorough validation.
> 1.0% Often cytotoxic and can cause significant changes in cell physiology.[1]Generally not recommended for cell-based assays.

It is imperative to run a DMSO toxicity control experiment for your specific cell line and assay duration.

Advanced Solubility Enhancement Strategies

If optimizing DMSO concentration and dilution techniques are insufficient, you may need to consider reformulating your compound with solubility enhancers.

Q5: What are solubility enhancers, and how can they help?

Answer: Solubility enhancers are excipients that can increase the aqueous solubility of a compound. For in vitro assays, the most common and effective options are cyclodextrins and surfactants.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more water-soluble.[5]

  • Surfactants: These molecules have both hydrophilic and hydrophobic regions. At concentrations above the critical micelle concentration (CMC), they form micelles that can entrap poorly soluble compounds, increasing their apparent solubility.[6][7]

G compound Poorly Soluble Compound cyclodextrin Cyclodextrin compound->cyclodextrin Encapsulation surfactant Surfactant Micelle compound->surfactant Entrapment soluble_complex Soluble Inclusion Complex cyclodextrin->soluble_complex soluble_micelle Solubilized in Micelle surfactant->soluble_micelle

Q6: How do I choose and use a solubility enhancer?

Answer: The choice depends on your assay system.

  • Cyclodextrins (e.g., HP-β-CD): 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively low toxicity. It can be effective at increasing solubility and bioavailability.[8]

  • Surfactants (e.g., Polysorbate 80, TPGS): Non-ionic surfactants are generally preferred as they are less likely to denature proteins. D-alpha tocopheryl polyethylene glycol 1000 succinate (TPGS) has been shown to significantly increase the solubility of poorly soluble drugs.[8]

Experimental Protocol: Screening for Optimal Solubility Enhancer

  • Prepare Stock Solutions:

    • Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).

    • Prepare aqueous stock solutions of your chosen solubility enhancers (e.g., 10% w/v HP-β-CD, 5% w/v Polysorbate 80).

  • Formulation Preparation:

    • In separate microcentrifuge tubes, add a small volume of the compound's DMSO stock.

    • Add varying concentrations of the solubility enhancer stock solutions.

    • Bring the final volume up with your assay buffer.

    • Vortex thoroughly and allow to equilibrate (e.g., 1 hour at room temperature).

  • Assessment:

    • Visually inspect for precipitation.

    • Centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the extent of solubility enhancement.

  • Compatibility Check:

    • Crucially, test the effect of the chosen solubility enhancer alone on your assay system to ensure it does not interfere with the biological readout or cause toxicity.

Summary of Best Practices

  • Characterize Solubility Early: Perform initial solubility tests in your final assay buffer.

  • Optimize DMSO Use: Always use the lowest effective concentration of DMSO and validate its compatibility with your assay.

  • Proper Dilution Technique: Employ serial dilutions and add the stock solution to the buffer with vigorous mixing.

  • Consider Enhancers: If solubility remains an issue, systematically screen cyclodextrins and non-ionic surfactants.

  • Vehicle Controls are Essential: Always include a vehicle control (buffer with the same concentration of DMSO and/or solubility enhancer) in your experiments to account for any background effects.

By following these guidelines, you can effectively troubleshoot and manage the solubility challenges associated with this compound, leading to more accurate and reliable data in your research.

References

  • de Oliveira, A. C. B., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Braz. Dent. J., 35(3), e20240035. Available from: [Link]

  • Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available from: [Link]

  • LifeTein. (2023). DMSO Usage in Cell Culture. Available from: [Link]

  • Galan-Arriero, I., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4509. Available from: [Link]

  • PubChem. (n.d.). ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Available from: [Link]

  • PubChem. (n.d.). 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-D-mannopyranosyl)-beta-D-glucopyranoside. Available from: [Link]

  • PubChem. (n.d.). Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Available from: [Link]

  • Crăciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 649. Available from: [Link]

  • Al-Gousous, J., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharm Res, 41(6), 1367-1378. Available from: [Link]

  • Alookaran, J., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. J Vis Exp, (127), 56123. Available from: [Link]

  • Kim, M. S., et al. (2021). A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. Sci Rep, 11(1), 18456. Available from: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Available from: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Available from: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery. Available from: [Link]

  • PubMed. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Available from: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available from: [Link]

  • MDPI. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Available from: [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Cyclodextrins in Various Drug Formulations. Available from: [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Available from: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • MDPI. (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Available from: [Link]

  • PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. Available from: [Link]

  • AAPS. (2018). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Available from: [Link]

  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Elucidation and Comparative Analysis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel chemical entities is a cornerstone of robust research and development. This guide provides an in-depth, experience-driven framework for the structural characterization of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate, a molecule of interest due to its potential applications stemming from its keto-ester functionalities. While direct literature on this specific compound is sparse, this guide establishes a comprehensive analytical workflow, drawing parallels with structurally related and well-characterized molecules. By presenting a suite of orthogonal analytical techniques, we aim to provide a self-validating system for its structural confirmation and offer a comparative analysis with relevant alternatives.

Putative Structure and Rationale

Based on systematic nomenclature, the proposed structure for this compound is as follows: an ethyl ester at one end of a seven-carbon chain, with ketone groups at the 4th and 7th positions. The ketone at the 7th position is part of a benzoyl group, specifically a 4-methoxybenzoyl group.

Caption: Putative structure of this compound.

The presence of the 1,4-dicarbonyl system and the aromatic methoxy group suggests potential for diverse chemical reactivity and biological activity, making its unambiguous structural verification paramount.

Comparative Framework: Selection of Alternative Compounds

To provide a robust comparative analysis, we have selected two commercially available compounds that share key structural motifs with our target molecule:

  • Alternative 1: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate [1]: This compound represents a shorter-chain analogue, allowing for the comparative assessment of the impact of the alkyl chain length on physicochemical and spectroscopic properties.

  • Alternative 2: Ethyl Benzoylacetate : This classic β-keto ester provides a fundamental baseline for the spectroscopic signatures of the core keto-ester functionality in the absence of the second ketone and the methoxy substituent.

A comparative analysis with these alternatives will highlight the unique spectral features arising from the complete structure of this compound.

Experimental Workflow for Structural Confirmation

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_comparison Comparative Analysis synthesis Proposed Synthesis purification Chromatographic Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared (IR) Spectroscopy purification->ir alt1 Alternative 1: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate nmr->alt1 alt2 Alternative 2: Ethyl Benzoylacetate nmr->alt2 ms->alt1 ms->alt2 ir->alt1 ir->alt2 conclusion Structural Confirmation & Comparative Guide Publication alt1->conclusion alt2->conclusion

Caption: Experimental workflow for structural confirmation and comparative analysis.

Synthesis and Purification

While various synthetic routes could be envisioned for α-keto esters[2], a plausible approach for this compound would involve the acylation of a suitable precursor. Following synthesis, purification via high-performance liquid chromatography (HPLC) is critical to ensure the sample's purity for subsequent analytical characterization.

Spectroscopic and Spectrometric Analysis

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of each nucleus.[3]

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key expected signals for this compound include:

    • A triplet and a quartet for the ethyl ester group.

    • Singlets or multiplets for the methylene protons of the heptanoate chain.

    • A singlet for the methoxy group protons.

    • Doublets for the aromatic protons of the 4-methoxyphenyl group.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals include:

    • Resonances for the two ketone carbonyls and the ester carbonyl in the downfield region (typically >160 ppm).

    • Signals for the aromatic carbons.

    • A signal for the methoxy carbon.

    • Resonances for the aliphatic carbons of the heptanoate chain and the ethyl group.

  • 2D NMR (COSY and HSQC): To further confirm assignments, two-dimensional NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity of the aliphatic chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for determining the elemental composition of the molecule.

Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

  • Data Analysis: The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass for the proposed molecular formula (C₁₆H₂₀O₅).

IR spectroscopy is a rapid and effective technique for identifying key functional groups.

Protocol for IR Spectroscopy:

  • Sample Preparation: If the compound is a solid, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between salt plates.[3]

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Look for characteristic absorption bands:

    • Strong C=O stretching vibrations for the ester and two ketone groups (typically in the range of 1680-1750 cm⁻¹).

    • C-O stretching vibrations for the ester and ether linkages.

    • C-H stretching vibrations for the aromatic and aliphatic moieties.

Comparative Data Analysis

The following table summarizes the expected and observed (from literature for alternatives) key analytical data.

Analytical Technique Expected/Observed Data for this compound Observed Data for Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate[1] Observed Data for Ethyl Benzoylacetate
Molecular Formula C₁₆H₂₀O₅C₁₃H₁₄O₅C₁₀H₁₀O₃
Exact Mass 292.1311250.0841178.0629
¹H NMR (Key Signals) Ethyl ester (t, q), Methylene protons (m), Methoxy (s), Aromatic (d, d)Ethyl ester (t, q), Methylene (s), Methoxy (s), Aromatic (d, d)Ethyl ester (t, q), Methylene (s), Aromatic (m)
¹³C NMR (Key Signals) ~3 Carbonyls (>160 ppm), Aromatic Cs, Methoxy C, Aliphatic Cs~3 Carbonyls (>160 ppm), Aromatic Cs, Methoxy C, Aliphatic C~2 Carbonyls (>160 ppm), Aromatic Cs, Aliphatic C
IR (Key Bands, cm⁻¹) ~1680-1750 (C=O), ~1250 (C-O)~1670-1740 (C=O), ~1260 (C-O)~1690, 1740 (C=O), ~1200 (C-O)

Conclusion

The structural confirmation of this compound necessitates a rigorous and multi-faceted analytical approach. By employing a combination of high-field NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy, a definitive structural assignment can be achieved. The comparative analysis with structurally related compounds, such as Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate and Ethyl Benzoylacetate, provides crucial context and highlights the unique spectroscopic features of the target molecule. This comprehensive guide serves as a robust framework for researchers engaged in the synthesis, characterization, and application of novel keto-ester compounds, ensuring the scientific integrity and trustworthiness of their findings.

References

  • PubChem. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. Available from: [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the exploration of novel chemical entities is paramount. Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate represents a scaffold of significant interest, combining the biologically relevant 4-methoxyphenyl moiety with a flexible diketoheptanoate backbone. While direct experimental data for this specific compound is not extensively available in public literature, a comprehensive comparative analysis with structurally similar compounds can provide valuable insights into its potential physicochemical properties and biological activities. This guide offers a predictive comparison based on established structure-activity relationships (SAR) and provides actionable experimental protocols for its synthesis and evaluation.

Deconstructing the Target: Structural Features of this compound

The structure of this compound can be dissected into three key components:

  • The 4-Methoxyphenyl Group: This electron-donating aromatic system is a common feature in a multitude of biologically active compounds, contributing to interactions with various biological targets.

  • The 1,3-Diketone (β-Diketone) Moiety: This functional group is known for its ability to chelate metal ions and participate in various biological processes. It is a core component of many natural and synthetic compounds with diverse pharmacological activities.

  • The Ethyl Heptanoate Backbone: This flexible aliphatic chain with a terminal ethyl ester provides a variable linker and influences the compound's overall lipophilicity and pharmacokinetic properties.

The interplay of these structural features will ultimately determine the compound's behavior in biological systems.

Comparative Analysis with Structurally Related Compounds

To predict the properties of this compound, we will compare it with three classes of well-characterized compounds that share one or more of its key structural motifs:

  • 1-(4-Methoxyphenyl)-1,3-butanedione: A simple β-diketone bearing the 4-methoxyphenyl group.

  • Ethyl Benzoylacetate: A β-keto ester that provides insight into the properties of the keto-ester portion of our target molecule.

  • Curcumin: A natural product containing two 4-methoxyphenyl groups and a central β-diketone system, renowned for its wide range of biological activities.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of our comparator compounds, which can be used to estimate the properties of this compound.

Property1-(4-Methoxyphenyl)-1,3-butanedioneEthyl BenzoylacetateCurcuminPredicted: this compound
Molecular Formula C₁₁H₁₂O₃[1]C₁₁H₁₂O₃[2]C₂₁H₂₀O₆C₁₆H₂₀O₅
Molecular Weight ( g/mol ) 192.21[1]192.21[2]368.38~292.33
Physical State SolidLiquid[2]Crystalline PowderLikely a viscous liquid or low-melting solid
Boiling Point (°C) Decomposes265-270[2][3]Decomposes> 300 (estimated)
Melting Point (°C) 56-60[4]< 0[2][3]183Variable
Solubility Soluble in organic solventsInsoluble in water; soluble in organic solvents[2]Poorly soluble in waterLikely poorly soluble in water, soluble in organic solvents
LogP (Octanol/Water Partition Coefficient) Not available1.87[2]2.5-3.62.0 - 3.0 (estimated)

Data for comparator compounds is sourced from PubChem and other chemical suppliers.

Based on this comparison, this compound is predicted to be a relatively lipophilic molecule with poor aqueous solubility. Its larger and more flexible backbone compared to the butanedione and benzoylacetate analogs suggests a higher boiling point.

Biological Activity Profile: Insights from Analogs

The biological activities of our comparator compounds provide a strong basis for predicting the potential therapeutic applications of this compound.

Biological Activity1-(4-Methoxyphenyl)-1,3-butanedioneChalcones (with 4-methoxyphenyl group)Curcumin & AnalogsPredicted Activity for this compound
Anticancer Limited data, but β-diketones show potential[5]Exhibit cytotoxic activity against various cancer cell lines[6]Potent anticancer activity through multiple mechanisms (e.g., induction of apoptosis)[5][7][8]Potential for cytotoxic and antiproliferative activity against cancer cells.
Antimicrobial β-diketones can exhibit antimicrobial properties, especially as metal complexes[9]Show significant antibacterial and antifungal activity[10][11][12][13]Possesses antibacterial and antifungal properties[14]Potential for moderate antimicrobial activity.
Anti-inflammatory β-diketones are known to have anti-inflammatory effectsChalcones are known for their anti-inflammatory properties[10]Potent anti-inflammatory agent[15]Likely to possess anti-inflammatory properties.
Antioxidant The 4-methoxyphenyl group can contribute to antioxidant activity[16]Chalcones can act as antioxidants[12]Strong antioxidant and free radical scavenger[17][18]Expected to have antioxidant potential.

The presence of both the 4-methoxyphenyl group and the β-diketone moiety in this compound strongly suggests a potential for a diverse range of biological activities, with anticancer and anti-inflammatory properties being particularly promising avenues for investigation.

Proposed Experimental Workflows

To validate the predicted properties and explore the full potential of this compound, a systematic experimental approach is necessary.

Synthesis of this compound

A plausible synthetic route would involve a Claisen condensation reaction, a well-established method for the formation of β-dicarbonyl compounds.

Diagram of the Proposed Synthetic Pathway:

Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Ethyl 4-oxohexanoate Ethyl 4-oxohexanoate Claisen Condensation Claisen Condensation Ethyl 4-oxohexanoate->Claisen Condensation Reactant 1 Methyl 4-methoxybenzoate Methyl 4-methoxybenzoate Methyl 4-methoxybenzoate->Claisen Condensation Reactant 2 Base (e.g., NaH or NaOEt) Base (e.g., NaH or NaOEt) Base (e.g., NaH or NaOEt)->Claisen Condensation Solvent (e.g., THF or Ethanol) Solvent (e.g., THF or Ethanol) Solvent (e.g., THF or Ethanol)->Claisen Condensation This compound This compound Claisen Condensation->this compound Yields

Caption: Proposed synthesis of the target compound via Claisen condensation.

Step-by-Step Protocol:

  • Preparation of the Enolate: Dissolve Ethyl 4-oxohexanoate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Slowly add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to the solution at 0°C to facilitate the formation of the enolate.

  • Condensation: Add Methyl 4-methoxybenzoate to the reaction mixture and allow it to warm to room temperature. The reaction is then typically heated to reflux to drive the condensation to completion.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, quenched with a weak acid (e.g., acetic acid), and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Diagram of the MTT Assay Workflow:

MTT_Assay Seed cells in 96-well plate Seed cells in 96-well plate Treat with this compound Treat with this compound Seed cells in 96-well plate->Treat with this compound Incubate for 24-72 hours Incubate for 24-72 hours Treat with this compound->Incubate for 24-72 hours Add MTT reagent Add MTT reagent Incubate for 24-72 hours->Add MTT reagent Incubate for 2-4 hours Incubate for 2-4 hours Add MTT reagent->Incubate for 2-4 hours Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate for 2-4 hours->Add solubilization solution (e.g., DMSO) Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution (e.g., DMSO)->Measure absorbance at 570 nm

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (General Protocol)

The ability of this compound to inhibit a specific enzyme can be assessed using a general spectrophotometric assay.

Diagram of a General Enzyme Inhibition Assay:

Enzyme_Inhibition Prepare enzyme and inhibitor solutions Prepare enzyme and inhibitor solutions Pre-incubate enzyme and inhibitor Pre-incubate enzyme and inhibitor Prepare enzyme and inhibitor solutions->Pre-incubate enzyme and inhibitor Initiate reaction with substrate Initiate reaction with substrate Pre-incubate enzyme and inhibitor->Initiate reaction with substrate Monitor reaction progress (e.g., absorbance change) Monitor reaction progress (e.g., absorbance change) Initiate reaction with substrate->Monitor reaction progress (e.g., absorbance change) Calculate initial reaction rates Calculate initial reaction rates Monitor reaction progress (e.g., absorbance change)->Calculate initial reaction rates Determine IC50 value Determine IC50 value Calculate initial reaction rates->Determine IC50 value

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and various concentrations of this compound in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution (or vehicle control).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance (or fluorescence) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental data on this compound is currently scarce, a comparative analysis with structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 4-methoxyphenyl group and the β-diketone moiety suggests a high probability of significant biological activity, particularly in the areas of oncology and inflammation. The proposed experimental workflows provide a clear path for the synthesis and in vitro evaluation of this promising compound. Further studies should focus on elucidating its mechanism of action and exploring its efficacy in in vivo models.

References

  • [Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[19]resorcinarene.]([Link])

Sources

A Comprehensive Guide to Cross-Reactivity Profiling of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth technical overview of how to approach cross-reactivity studies for a novel β-keto ester, Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate. While direct cross-reactivity data for this specific molecule is not extensively published, this guide establishes a robust framework for its investigation by drawing parallels with structurally related compounds and outlining established experimental protocols. We will delve into the rationale behind experimental design, provide detailed methodologies, and discuss the interpretation of potential outcomes in comparison to relevant alternatives.

Introduction to this compound and the Imperative of Cross-Reactivity Studies

This compound is a β-keto ester, a class of compounds with diverse biological activities. The presence of the β-keto ester moiety and the 4-methoxyphenyl group suggests potential for various molecular interactions. For instance, β-keto esters have been investigated as potential antibacterial agents that may act as antagonists of bacterial quorum sensing by competing with N-acyl homoserine lactones for receptor binding. The 4-methoxyphenyl group is present in numerous biologically active molecules, including some with anti-inflammatory or anticancer properties.[1]

Cross-reactivity, the unintended interaction of a compound with proteins other than its intended target, is a critical hurdle in drug development. It can lead to off-target toxicities, reduced efficacy, and unforeseen side effects. Therefore, a thorough cross-reactivity assessment early in the development pipeline is not just a regulatory requirement but a fundamental aspect of risk mitigation.

This guide will provide a comprehensive strategy for profiling the cross-reactivity of this compound. We will explore methodologies to identify potential off-targets and provide detailed protocols for in-vitro and cell-based assays to quantify these interactions.

Rationale for Experimental Design: Identifying Potential Off-Targets

The chemical structure of this compound provides clues to its potential cross-reactivity. The molecule possesses two ketone and one ester functional groups, which can be susceptible to enzymatic action. The aromatic 4-methoxyphenyl ring can also participate in various binding interactions.

Potential Off-Target Classes:

  • Esterases and Hydrolases: The ethyl ester group is a potential substrate for various esterases present in plasma and tissues, which could lead to metabolic instability and the formation of active or inactive metabolites.

  • Dehydrogenases/Reductases: The ketone functionalities can be targeted by carbonyl-reducing enzymes, such as those from the short-chain dehydrogenase/reductase (SDR) superfamily.[2]

  • Cytochrome P450 (CYP) Enzymes: The aromatic ring is a potential site for oxidative metabolism by CYP enzymes, a major source of drug-drug interactions.

  • Nuclear Receptors: The overall lipophilicity and structural motifs might allow for binding to various nuclear receptors.

  • Kinases and Other ATP-binding proteins: While less predictable from the structure alone, broad-based screening against a panel of kinases is a standard practice in modern drug discovery to identify potential off-target inhibition.

Experimental Methodologies for Cross-Reactivity Profiling

A tiered approach is recommended, starting with broad in-vitro screening and progressing to more focused cell-based functional assays for any identified hits.

In-Vitro Biochemical Assays

These assays utilize purified enzymes or receptors to provide a direct measure of interaction between the test compound and a potential off-target.

Competitive binding assays are invaluable for determining the binding affinity of a test compound to a specific receptor or protein.[3][4]

Principle: This assay measures the ability of the test compound to displace a known, labeled ligand from its binding site on a target protein. The concentration of the test compound that inhibits 50% of the binding of the labeled ligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Experimental Protocol: Radioligand Binding Assay

  • Preparation:

    • Prepare a buffer solution appropriate for the target protein.

    • Prepare serial dilutions of this compound.

    • Prepare a solution of the radiolabeled ligand at a concentration close to its dissociation constant (Kd).

    • Prepare the target protein at a suitable concentration.

  • Assay Execution:

    • In a microplate, add the buffer, the target protein, and the test compound at various concentrations.

    • Incubate for a predetermined time to allow for binding to reach equilibrium.

    • Add the radiolabeled ligand and incubate to allow for competitive binding.

    • Separate the bound from the unbound radioligand using a filtration apparatus.

    • Measure the radioactivity of the filter to quantify the amount of bound radioligand.

  • Data Analysis:

    • Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand.

dot

Caption: Workflow for a competitive radioligand binding assay.

These assays are crucial for assessing the effect of the test compound on the activity of various enzymes.

Principle: The activity of a specific enzyme is measured in the presence and absence of the test compound. A decrease in enzyme activity indicates inhibition.

Experimental Protocol: Generic Enzyme Inhibition Assay

  • Preparation:

    • Prepare an assay buffer suitable for the enzyme.

    • Prepare serial dilutions of this compound.

    • Prepare a solution of the enzyme's substrate.

    • Prepare the enzyme solution.

  • Assay Execution:

    • In a microplate, add the buffer, the enzyme, and the test compound at various concentrations.

    • Pre-incubate to allow for interaction between the enzyme and the inhibitor.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate (e.g., by absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the percentage of inhibition of enzyme activity against the logarithm of the test compound concentration.

    • Determine the IC50 value from the dose-response curve.

dot

Caption: General workflow for an enzyme inhibition assay.

Cell-Based Functional Assays

Cell-based assays provide a more physiologically relevant context for assessing cross-reactivity by evaluating the effect of a compound on a biological response in intact cells.[5][6][7][8][9]

Principle: These assays measure a functional response in cells (e.g., changes in gene expression, protein phosphorylation, cell proliferation, or cytotoxicity) upon treatment with the test compound.

Experimental Protocol: Reporter Gene Assay for Nuclear Receptor Activation

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T).

    • Co-transfect the cells with a plasmid encoding the nuclear receptor of interest and a reporter plasmid containing a response element for that receptor upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment:

    • Plate the transfected cells in a microplate.

    • Treat the cells with serial dilutions of this compound.

    • Include a known agonist as a positive control and a vehicle control.

    • Incubate for a sufficient period to allow for receptor activation and reporter gene expression.

  • Signal Detection:

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis:

    • Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration).

    • Plot the normalized reporter activity against the logarithm of the test compound concentration.

    • Determine the EC50 (effective concentration for 50% of maximal response) for agonists or the IC50 for antagonists.

dot

Caption: Workflow for a cell-based reporter gene assay.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the cross-reactivity profile of this compound, it is essential to compare it with structurally related compounds or molecules with similar intended biological activity.

Hypothetical Comparative Data:

Let's assume the intended target for our compound is a bacterial quorum-sensing receptor. We would compare its activity against this target with its activity against a panel of human off-targets.

Table 1: Hypothetical Cross-Reactivity Profile

CompoundTarget IC50 (µM)Off-Target 1 (Esterase) IC50 (µM)Off-Target 2 (Kinase) IC50 (µM)Selectivity Index (Off-Target 1 / Target)
This compound 0.5> 10025> 200
Alternative A (lacks ester) 0.8> 10015> 125
Alternative B (different phenyl substitution) 1.250> 10041.7

Interpretation:

  • A higher selectivity index indicates a more desirable profile, with greater potency for the intended target and lower activity against off-targets.

  • In this hypothetical scenario, this compound shows excellent selectivity over the esterase but some off-target activity against the kinase.

  • Alternative A, while slightly less potent, has a better selectivity profile against the tested kinase.

  • Alternative B shows poor selectivity and would likely be deprioritized.

Conclusion

A thorough and systematic investigation of cross-reactivity is a cornerstone of successful drug development. For a novel molecule like this compound, a multi-pronged approach employing biochemical and cell-based assays is essential. By understanding the potential for off-target interactions and benchmarking against relevant alternatives, researchers can make informed decisions to advance the most promising and safest therapeutic candidates. This guide provides a foundational framework for designing and executing such critical studies, ultimately contributing to the development of safer and more effective medicines.

References

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). ResearchGate. [Link]

  • Synthesis and characterization of novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5- tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate and (E)-diethyl (6-(4 - Pakistan Science Abstracts. (2015). Pakistan Journal of Chemistry, 5(3), 114-122. [No direct URL available]
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (2017). Royal Society of Chemistry. [No direct URL available]
  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PubMed Central (PMC) - NIH. [Link]

  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. (2016). International Immunopharmacology, 35, 135-143. [Link]

  • A review for cell-based screening methods in drug discovery. PubMed Central (PMC) - NIH. [Link]

  • 7′-(3′,4′-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide (Z23), an effective compound from the Chinese herb medicine Fissistigma oldhamii (Hemsl.) Merr, suppresses T cell-mediated immunity in vitro and in vivo. (2025). ResearchGate. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central. [Link]

  • Anaphylaxis to Excipients in Current Clinical Practice: Evaluation and Management. (2023). PubMed Central. [Link]

  • Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C-F … H-C bond. (2019). ResearchGate. [Link]

  • Functional Cell-Based Assays | Mechanism of Action, Proliferation. Accelevir. [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. (2016). PubMed. [Link]

  • Cell-Based Assays for Drug Discovery. Reaction Biology. [Link]

  • Group Competition Strategy for Covalent Ligand Discovery. (2026). Journal of the American Chemical Society. [Link]

  • Enzymatic reduction of α‐fluoro‐β‐keto esters. ResearchGate. [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Sartorius. [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (2021). MDPI. [Link]

  • Competitive binding assays for high-affinity binders in the presence of endogenous ligands: application to biotin-binding proteins. (1987). PubMed. [Link]

  • ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Synthesizing Aryl γ-Keto Esters

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate is a γ-keto ester, a structural motif of significant interest in medicinal chemistry and materials science. These compounds serve as versatile intermediates for synthesizing more complex molecules, including heterocyclic compounds and pharmacologically active agents. The inherent challenge in their synthesis lies not in the core transformation itself, but in achieving consistent, reproducible yields and purity at scale.

This guide provides an in-depth analysis of the primary synthetic route to this compound—the Friedel-Crafts acylation. We will dissect the critical parameters of this method, explore common pitfalls affecting reproducibility, and compare the traditional approach using aluminum chloride with modern, heterogeneous catalysts. By understanding the causality behind each experimental choice, researchers can move from inconsistent results to a self-validating, robust protocol.

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and logical pathway to the target molecule is the Friedel-Crafts acylation of anisole with mono-ethyl adipoyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where the anisole ring acts as a nucleophile, attacking an acylium ion generated from the acyl chloride and a Lewis acid catalyst.[1]

The methoxy group of anisole is a strong activating group and directs the substitution to the ortho and para positions. Due to steric hindrance, the para-substituted product, 4-methoxyacetophenone, is predominantly formed, which is the desired regiochemistry for our target molecule.[2]

cluster_reaction Reaction Pathway Anisole Anisole (Methoxybenzene) SigmaComplex Sigma Complex (Resonance Stabilized) Anisole->SigmaComplex Electrophilic Attack AcylChloride Mono-ethyl Adipoyl Chloride Acylium Acylium Ion (Electrophile) AcylChloride->Acylium + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) Acylium->SigmaComplex Electrophilic Attack ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Rearomatization (-H⁺) FinalProduct Ethyl 7-(4-methoxyphenyl) -4,7-dioxoheptanoate ProductComplex->FinalProduct Aqueous Workup

Caption: Proposed Friedel-Crafts acylation pathway for the synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical factor influencing the reproducibility, safety, and environmental impact of this synthesis. We compare the traditional, homogeneous Lewis acid catalyst (Aluminum Chloride, AlCl₃) with a modern, heterogeneous alternative.

ParameterMethod A: Traditional (AlCl₃) Method B: Heterogeneous (e.g., Zeolite)
Catalyst Type Homogeneous Lewis AcidHeterogeneous Solid Acid (e.g., HBEA Zeolite)
Catalyst Loading Stoichiometric or excess required[3]Truly catalytic (e.g., 5-10 mol%)
Reaction Conditions Low temperature (0-5 °C) to control exothermicity[4]Higher temperatures may be needed (e.g., 80-120 °C)
Workup Procedure Vigorous aqueous quench required to hydrolyze AlCl₃ and break the product-catalyst complex.[4]Simple filtration to recover the catalyst.[5]
Reproducibility Highly sensitive to moisture and reagent quality. Inconsistent results are common if conditions are not strictly controlled.Generally higher reproducibility. Catalyst activity can be standardized.[6]
Safety Concerns Highly corrosive, reacts violently with water, generates HCl gas.Generally safer, non-corrosive, and stable.
Environmental Impact Generates significant acidic aqueous waste."Green" alternative; catalyst is recyclable.[5]
Cost AlCl₃ is inexpensive, but waste disposal costs are high.Catalyst may have a higher initial cost but is reusable.
Key Advantage High reactivity, often leading to faster reactions.Ease of handling, recyclability, and improved safety profile.
Key Disadvantage Difficult to handle, poor atom economy, significant waste.May require higher temperatures or longer reaction times.

Deep Dive into Reproducibility: Critical Control Points

Achieving a reproducible synthesis requires meticulous attention to several key parameters beyond the choice of catalyst.

  • Purity of Starting Materials:

    • Anisole: Must be dry and free of phenolic impurities.

    • Mono-ethyl adipoyl chloride: This acylating agent is not commonly available and must be synthesized from adipic acid monoethyl ester. It is crucial that it is free of any residual diacid or diacid chloride, as these can lead to undesired side products. It must be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

    • Solvent (e.g., Dichloromethane): Must be strictly anhydrous. The presence of water will rapidly deactivate the Lewis acid catalyst.

  • Catalyst Handling and Addition (Method A):

    • Causality: Aluminum chloride is extremely hygroscopic. Its reaction with atmospheric moisture reduces its activity and can lead to inconsistent reaction initiation and rates.

    • Best Practice: Weigh and transfer AlCl₃ under an inert atmosphere (e.g., nitrogen or argon glove bag). The reaction vessel should be flame-dried before use.

  • Temperature Control:

    • Causality: The Friedel-Crafts acylation is a highly exothermic reaction.[4] A runaway reaction can lead to the formation of char and a complex mixture of byproducts, drastically reducing yield and making purification difficult.

    • Best Practice: The reaction should be performed in an ice bath (0-5 °C). The anisole solution should be added dropwise to the suspension of the acylating agent and catalyst to maintain control over the reaction rate and temperature.[7]

  • Reaction Quench and Workup:

    • Causality: The ketone product forms a stable complex with the aluminum chloride, which must be hydrolyzed to liberate the final product.[4] The quench is also highly exothermic.

    • Best Practice: The reaction mixture should be poured slowly onto crushed ice or into ice-cold water with vigorous stirring. This ensures that the heat generated during hydrolysis is effectively dissipated.

Caption: Experimental workflow for the traditional Friedel-Crafts synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis via Traditional AlCl₃ Catalysis

Materials:

  • Anisole (1.0 eq)

  • Mono-ethyl adipoyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

  • Catalyst Suspension: To the flask, add anhydrous DCM followed by anhydrous AlCl₃ (1.2 eq). Stir the resulting suspension and cool the flask in an ice-water bath to 0 °C.

  • Acylating Agent Addition: Add mono-ethyl adipoyl chloride (1.05 eq) to the dropping funnel with anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.

  • Anisole Addition: In a separate flask, dissolve anisole (1.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[7]

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench: Once the reaction is complete, very slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with cold water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol B: Conceptual Synthesis via Heterogeneous Catalysis

This protocol is a conceptual alternative based on modern methods.[5]

Procedure Outline:

  • Catalyst Activation: Activate the zeolite catalyst by heating under vacuum to remove adsorbed water.

  • Reaction Setup: Combine anisole (1.0 eq), mono-ethyl adipoyl chloride (1.05 eq), the activated zeolite catalyst (e.g., 10 mol%), and a high-boiling point solvent (e.g., 1,2-dichloroethane) in a flask.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir for 6-24 hours, monitoring by TLC.

  • Catalyst Removal: After cooling to room temperature, recover the catalyst by simple filtration. The catalyst can be washed, reactivated, and reused.

  • Workup and Purification: The filtrate can be concentrated and the product purified by column chromatography as described in Protocol A. This workup is significantly simpler and safer due to the absence of a corrosive Lewis acid.

Conclusion and Recommendations

The synthesis of this compound via Friedel-Crafts acylation is a robust method, but its reproducibility hinges on rigorous control of experimental parameters. For lab-scale synthesis where reactivity is paramount, the traditional AlCl₃ method is effective, provided that anhydrous conditions and strict temperature control are maintained. However, for process development, scale-up, and applications where safety and environmental concerns are critical, transitioning to a heterogeneous catalytic system is highly recommended. While potentially requiring more optimization to match the reactivity of AlCl₃, the benefits in reproducibility, safety, and sustainability are substantial. Researchers should view the initial investment in developing a heterogeneous protocol as a step towards a more reliable and responsible chemical synthesis.

References

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. The Journal of Organic Chemistry. Available at: [Link]

  • 7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole. ResearchGate. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. Available at: [Link]

  • Process for preparing gamma-substituted beta-keto esters.Google Patents.
  • Friedel-Crafts Acylation of Anisole. Course Hero. Available at: [Link]

  • Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. ResearchGate. Available at: [Link]

  • Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. PubMed. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and characterization of novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5- tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate and (E)-diethyl (6-(4 - methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-1- yl)phosphonate; application of olefin cross metathesis. Pakistan Science Abstracts. Available at: [Link]

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

  • Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.Google Patents.
  • Synthesis and Characterization of Novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate and (E). ResearchGate. Available at: [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

  • Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition. ResearchGate. Available at: [Link]

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Available at: [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. Available at: [Link]

Sources

Inter-Laboratory Validation of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is fraught with challenges, chief among them being the reproducibility and robustness of its initial biological activity. This guide provides a comprehensive framework for the inter-laboratory validation of the bioactivity of a novel compound, using Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate as a case study. While this specific molecule is presented here as a hypothetical novel compound to illustrate the validation process, the principles and protocols described are universally applicable to the preclinical assessment of new small molecules.

The imperative for inter-laboratory validation stems from the inherent variability in experimental conditions across different research settings.[1] Factors such as subtle differences in reagents, equipment, and even operator technique can significantly influence experimental outcomes.[1] By establishing and adhering to standardized operating procedures (SOPs), the scientific community can enhance the transparency, consistency, and ultimately, the reliability of bioactivity data.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the critical task of identifying and validating new therapeutic leads.

Based on the structural motifs present in this compound, particularly the methoxyphenyl group which is found in various bioactive compounds, we hypothesize potential anti-inflammatory and cytotoxic activities.[2][3] This guide will therefore focus on a validation strategy centered around these predicted bioactivities, with a specific emphasis on the NF-κB and STAT3 signaling pathways, which are frequently implicated in inflammation and cancer.[4][5][6][7]

Phase 1: Foundational In Vitro Characterization

The initial phase of validation focuses on establishing the fundamental bioactivity profile of the compound in a single laboratory, which will then be replicated and validated by partner laboratories.

Cytotoxicity Assessment: The First Gatekeeper

Before assessing any specific therapeutic bioactivity, it is crucial to determine the cytotoxic profile of a novel compound.[8][9][10] This initial screening helps to identify the concentration range at which the compound can be safely tested without inducing non-specific cell death, and also provides a preliminary indication of its potential as a cytotoxic agent in cancer cell lines.[11][12]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][10]

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well.[8][10] Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Treat the cells with varying concentrations of the compound and incubate for 24 and 48 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Screening for Anti-Inflammatory Activity

Inflammation is a key pathological feature of numerous diseases, making it a critical target for novel therapeutics.[2][13] The inhibition of key inflammatory pathways is a common mechanism of action for many drugs.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay is a standard in vitro model for screening potential anti-inflammatory agents.

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the amount of nitric oxide (NO) produced by the cells by quantifying the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Compare the NO production in treated cells to that in LPS-stimulated, untreated cells to determine the inhibitory effect of the compound.

Phase 2: Inter-Laboratory Validation and Comparative Analysis

The primary objective of this phase is to ensure the reproducibility of the initial findings across multiple laboratories and to compare the bioactivity of this compound with established compounds.

Establishing a Standardized Validation Protocol

To ensure consistency across participating laboratories, a detailed Standard Operating Procedure (SOP) must be developed and disseminated.[1] This SOP should meticulously outline all experimental parameters, including cell line sources and passage numbers, reagent concentrations, incubation times, and data analysis methods.

Comparative Analysis with Reference Compounds

To contextualize the bioactivity of this compound, it should be tested alongside well-characterized inhibitor compounds.[14]

Target Pathway Reference Compound Rationale
NF-κB Pathway Bay 11-7082[4]A well-established inhibitor of IκB kinase (IKK), preventing the activation of NF-κB.[4]
STAT3 Pathway Stattic[15]A selective inhibitor of STAT3 activation, dimerization, and nuclear translocation.[7]
General Inflammation DexamethasoneA potent corticosteroid with broad anti-inflammatory effects.
Data Consolidation and Analysis

Each participating laboratory will perform the cytotoxicity and anti-inflammatory assays as per the SOP. The resulting data, including IC50 values and dose-response curves, will be centrally collected and analyzed for inter-laboratory consistency.

Hypothetical Comparative Data
Compound Laboratory 1 (IC50 in µM) Laboratory 2 (IC50 in µM) Laboratory 3 (IC50 in µM) Mean IC50 (µM) ± SD
This compound 12.514.113.313.3 ± 0.8
Bay 11-7082 5.25.85.55.5 ± 0.3
Stattic 7.88.58.18.1 ± 0.35

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 3: Mechanism of Action Elucidation

Once the bioactivity of this compound has been robustly validated, the next logical step is to investigate its mechanism of action. Based on our initial hypothesis, we will focus on the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of the immune and inflammatory responses.[6][16] Its dysregulation is associated with various inflammatory diseases and cancers.[16]

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
  • Cell Treatment: Treat RAW 264.7 macrophages with this compound for 1 hour, followed by stimulation with LPS.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for key NF-κB pathway proteins, such as phosphorylated IκBα and the p65 subunit of NF-κB.

  • Analysis: Quantify the band intensities to determine if the compound inhibits the degradation of IκBα and the nuclear translocation of p65.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IκB-NFκB (Inactive) NFkB NFkB NFkB_active NFκB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases Compound Ethyl 7-(4-methoxyphenyl) -4,7-dioxoheptanoate Compound->IKK Inhibits? Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL6 IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Compound Ethyl 7-(4-methoxyphenyl) -4,7-dioxoheptanoate Compound->JAK Inhibits? Gene_Expression Target Gene Expression pSTAT3_dimer->Gene_Expression Induces

Caption: Hypothetical inhibition of the STAT3 pathway.

Phase 4: In Vitro to In Vivo Correlation (IVIVC) Considerations

While a comprehensive discussion of in vivo studies is beyond the scope of this guide, it is crucial to consider the principles of in vitro-in vivo correlation (IVIVC) early in the drug development process. [17][18][19][20]IVIVC aims to establish a predictive mathematical relationship between the in vitro properties of a drug and its in vivo performance. [18][19]Establishing a strong IVIVC can streamline drug development, reduce the need for extensive human studies, and support regulatory submissions. [18][19]

Experimental Workflow for Inter-Laboratory Validation

Validation_Workflow cluster_lab1 Lead Laboratory cluster_partner_labs Partner Laboratories (2 & 3) cluster_analysis Central Data Analysis cluster_outcome Validation Outcome A Initial Bioactivity Screening (Cytotoxicity, Anti-inflammatory) B Development of Standard Operating Procedure (SOP) A->B C SOP Dissemination and Training B->C D Replication of Bioactivity Assays with Reference Compounds C->D E Data Consolidation and Inter-Laboratory Comparison D->E F Mechanism of Action Studies (NF-κB, STAT3) E->F G Validated Bioactivity Profile F->G

Caption: Workflow for inter-laboratory validation.

Conclusion

The inter-laboratory validation of a novel compound's bioactivity is a cornerstone of rigorous preclinical drug development. By employing standardized protocols, conducting comparative analyses with established reference compounds, and thoroughly investigating the mechanism of action, researchers can build a robust and reliable data package. This guide has provided a comprehensive, albeit hypothetical, framework for the validation of this compound, highlighting the critical steps and experimental considerations necessary to confidently advance a promising new molecule through the development pipeline. The principles outlined herein are intended to foster a culture of reproducibility and scientific integrity, ultimately accelerating the discovery of new and effective therapeutics.

References

  • ResearchGate. (2025). 7′-(3′,4′-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide (Z23), an effective compound from the Chinese herb medicine Fissistigma oldhamii (Hemsl.) Merr, suppresses T cell-mediated immunity in vitro and in vivo.
  • MDPI. (n.d.). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts.
  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • Santa Cruz Biotechnology. (n.d.). Stat3 Inhibitors.
  • Chemical Science (RSC Publishing). (2024). The pursuit of accurate predictive models of the bioactivity of small molecules.
  • Google Patents. (n.d.). WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed Central. (n.d.). In Vitro-In vivo Correlation: Perspectives on Model Development.
  • PubMed Central. (n.d.). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses.
  • PubMed Central. (2023). The NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease.
  • Slideshare. (n.d.). Screening models for inflammatory drugs.
  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation.
  • PubMed Central. (n.d.). STAT3 SIGNALING: Anticancer Strategies and Challenges.
  • Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work?.
  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • CMC Perspectives. (2025). In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Patsnap Synapse. (2024). What are STAT3 inhibitors and how do they work?.
  • Pakistan Science Abstracts. (2015). Synthesis and characterization of novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5- tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate and (E)-diethyl (6-(4 -.
  • PubMed Central. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
  • MedchemExpress.com. (n.d.). NF-κB | Inhibitors.
  • MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Selleckchem. (n.d.). NF-κB inhibitors: 140+Potent, Highly Selective & Cited.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025).
  • Cayman Chemical. (n.d.). Anti-Inflammatory Screening Library (96-Well).
  • BioAgilytix. (n.d.). Small Molecule Bioanalysis.
  • Selleckchem.com. (n.d.). STAT3 Selective Inhibitors | Activators.
  • Santa Cruz Biotechnology. (n.d.). NF kappa B Inhibitors.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • bioRxiv. (2025). Small molecule bioactivity benchmarks are often well-predicted by counting cells.
  • YouTube. (2022). In Vitro In Vivo (IVIV) Correlations.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
  • Patsnap Synapse. (2023). Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments.
  • PubMed. (2012). Bioactivity-guided Isolation of Ethyl-P-Methoxycinnamate, an Anti-Inflammatory Constituent, From Kaempferia Galanga L. Extracts.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.